(S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYMUFVCRVPMEY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427018 | |
| Record name | BOC-GLU(OME)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45214-91-3 | |
| Record name | BOC-GLU(OME)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and peptides.[1] This document details the experimental protocol, quantitative data, and a visual representation of the synthesis workflow.
Overview
This compound, also known as N-Boc-L-glutamic acid 5-methyl ester or Boc-Glu(OMe)-OH, is a derivative of L-glutamic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[2] This protection strategy is fundamental in peptide synthesis and other organic transformations, preventing unwanted side reactions involving the amino group.[3] The synthesis described herein is a standard procedure involving the reaction of L-glutamic acid 5-methyl ester with di-tert-butyl dicarbonate (Boc₂O).
Physicochemical Data
A summary of the key physicochemical properties of the final product is presented in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₆ | MedChemExpress |
| Molecular Weight | 261.27 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Purity (NMR) | ≥98.0% | MedChemExpress[4] |
| Purity (General) | 97%+ | Ottokemi[5] |
| Melting Point | 71-75 °C | Ottokemi[5] |
Synthesis Workflow
The synthesis of this compound is a straightforward one-step process involving the protection of the primary amine of L-glutamic acid 5-methyl ester. The workflow is illustrated in the diagram below.
Caption: Synthesis workflow for Boc protection of L-glutamic acid 5-methyl ester.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound.[6]
Materials:
-
2-amino-5-methoxy-5-oxopentanoic acid hydrochloride (L-Glutamic acid 5-methyl ester hydrochloride)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Potassium carbonate
-
1,4-Dioxane
-
Water
Procedure:
-
To a suitable reaction vessel, add 2-amino-5-methoxy-5-oxopentanoic acid hydrochloride (150.0 g).
-
Add water (600.0 ml) and 1,4-dioxane (600.0 ml) to the starting material at a temperature of 25-30°C.
-
Cool the resulting mixture to 15-20°C.
-
Slowly add a solution of potassium carbonate to the mixture while maintaining the temperature at 15-20°C.
-
Further cool the mixture to 0-5°C.
-
Slowly add di-tert-butyl dicarbonate (198.7 g) to the reaction mixture, ensuring the temperature is maintained at 0-5°C.
-
After the addition is complete, raise the temperature of the mixture to 25-30°C.
-
Stir the reaction mixture for approximately 11 hours at 25-30°C.
-
Upon completion of the reaction, proceed with standard aqueous work-up and purification procedures (e.g., extraction and crystallization) to isolate the final product.
Characterization
The structure of the final product, this compound, can be confirmed by standard analytical techniques. A Certificate of Analysis for a commercial batch of this compound confirms that the ¹H NMR spectrum is consistent with its chemical structure.[4]
Conclusion
The synthesis protocol described provides a reliable and scalable method for the preparation of this compound. This guide serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating the synthesis of this important building block for further chemical transformations.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. N-Boc-L-glutamic acid 5-methyl ester, 97% (45214-91-3) - N-Boc-L-glutamic acid 5-methyl ester, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 6. tdcommons.org [tdcommons.org]
An In-depth Technical Guide on the Physicochemical Properties of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, also known as N-Boc-L-glutamic acid 5-methyl ester or Boc-L-Glu(OMe)-OH, is a pivotal derivative of L-glutamic acid. Its strategic structural modifications—the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group and the esterification of the γ-carboxyl group to a methyl ester—render it an indispensable building block in synthetic organic chemistry, particularly in the realm of peptide synthesis. The Boc protecting group ensures chemoselectivity during coupling reactions, while the methyl ester modification can influence the compound's solubility and reactivity.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its primary applications, including a workflow for its use in solid-phase peptide synthesis and a look into the neuroprotective signaling pathways associated with glutamic acid derivatives.
Physicochemical Properties
The physicochemical characteristics of this compound are crucial for its handling, storage, and application in various chemical and biological systems. A summary of these properties is presented below.
Identity and Structure
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N-Boc-L-glutamic acid 5-methyl ester, Boc-L-Glu(OMe)-OH, N-tert-Butoxycarbonyl-L-glutamic acid γ-methyl ester |
| CAS Number | 45214-91-3[1] |
| Molecular Formula | C₁₁H₁₉NO₆[2] |
| Molecular Weight | 261.27 g/mol [2] |
| Chemical Structure |
Physical and Chemical Properties
A compilation of the key physical and chemical data for this compound is provided in the table below. It is important to note that some of the listed values are experimentally determined and reported by various suppliers, while others are predicted through computational models.
| Property | Value | Source |
| Physical Form | White to off-white solid/powder | [3] |
| Melting Point | 74-77 °C | ChemicalBook |
| Boiling Point (Predicted) | 428.4 ± 40.0 °C | ChemicalBook |
| Density (Predicted) | 1.182 ± 0.06 g/cm³ | ChemicalBook |
| Solubility | Soluble in DMSO (100 mg/mL), sparingly soluble in chloroform, and slightly soluble in methanol. Soluble in organic solvents like dichloromethane.[3][4] | Multiple Sources |
| pKa (Predicted) | 3.82 ± 0.10 | ChemicalBook |
| XlogP (Predicted) | 0.7 | PubChem |
| Storage Conditions | Recommended storage at 2-8°C (refrigerator) or -20°C for long-term stability.[4] | Multiple Sources |
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of key physicochemical properties of this compound. These protocols are generalized and may require optimization based on available laboratory equipment and specific sample characteristics.
Synthesis of this compound
A representative synthetic protocol for the preparation of the title compound is as follows:
-
Reaction Setup : In a suitable reaction vessel, dissolve L-glutamic acid-5-methyl ester (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
-
Addition of Base : Cool the solution and add triethylamine (3.0 equivalents) dropwise while maintaining the temperature.
-
Introduction of Boc Group : To the stirred mixture, add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents).
-
Reaction : Allow the reaction to proceed at room temperature for approximately 18 hours.
-
Workup :
-
Extract the reaction mixture with methyl tert-butyl ether (MTBE) to remove unreacted Boc₂O and other nonpolar impurities.
-
Cool the aqueous phase in an ice bath and carefully adjust the pH to 3 by the slow addition of a 10% citric acid solution.
-
Extract the acidified aqueous phase with ethyl acetate.
-
-
Isolation : Combine the ethyl acetate extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the solid product.[2]
Determination of Melting Point
The melting point of a crystalline solid provides an indication of its purity.
-
Sample Preparation : A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus : A calibrated melting point apparatus is used.
-
Measurement :
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
A second, fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
-
Determination of Solubility
This protocol provides a qualitative and semi-quantitative assessment of solubility in various solvents.
-
Qualitative Assessment :
-
To a series of small test tubes, add approximately 10 mg of the compound.
-
To each tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, DMSO) and vortex thoroughly.
-
Visually inspect for dissolution. Classify as soluble, partially soluble, or insoluble.
-
-
Quantitative Assessment (for a specific solvent like DMSO) :
-
Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent at a specific temperature (e.g., 25 °C).
-
Stir the mixture for a sufficient time to ensure equilibrium is reached.
-
Filter the solution to remove any undissolved solid.
-
A known volume of the clear, saturated solution is then carefully evaporated to dryness, and the mass of the dissolved solid is determined.
-
The solubility is expressed in mg/mL or mol/L.
-
Determination of Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of the carboxylic acid group in the molecule.
-
Titration Method :
-
A known concentration of this compound is dissolved in a suitable solvent system (e.g., water-methanol mixture).
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
-
Data Analysis :
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
-
Determination of Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
-
Shake-Flask Method :
-
A solution of the compound is prepared in a biphasic system of n-octanol and water (pre-saturated with each other).
-
The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
-
Analysis :
-
The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
-
Applications and Workflows
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Boc-chemistry-based solid-phase peptide synthesis. The Boc group provides temporary protection for the α-amino group, which can be removed under acidic conditions, while the side-chain protecting groups are typically stable to these conditions.
The following diagram illustrates the cyclical process of incorporating a Boc-protected amino acid, such as Boc-L-Glu(OMe)-OH, into a growing peptide chain on a solid support.
Relevance in Neuroprotection
Glutamic acid is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate levels can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. Glutamate derivatives are therefore of significant interest in the development of neuroprotective agents.[5] The mechanism often involves the modulation of glutamate receptors or downstream signaling pathways to mitigate neuronal damage.
The diagram below illustrates a potential mechanism by which a glutamate derivative might exert neuroprotective effects against glutamate-induced excitotoxicity. This is a generalized pathway and the specific interactions of this compound would require further investigation.
References
- 1. 45214-91-3|this compound|BLD Pharm [bldpharm.com]
- 2. BOC-GLU(OME)-OH | 45214-91-3 [chemicalbook.com]
- 3. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glutamate and excitotoxicity in central nervous system disorders: ionotropic glutamate receptors as a target for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid (CAS 45214-91-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, also known as N-Boc-L-glutamic acid 5-methyl ester, is a pivotal derivative of L-glutamic acid. Its unique structural features, including the temporary tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the methyl ester at the γ-carboxyl group, make it a versatile building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, primary applications in peptide synthesis, and emerging potential in neuroprotective research, along with detailed experimental considerations.
Chemical and Physical Properties
A summary of the key physicochemical properties of N-Boc-L-glutamic acid 5-methyl ester is presented in the table below, offering a quick reference for experimental planning and execution.
| Property | Value | Reference(s) |
| CAS Number | 45214-91-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₉NO₆ | [1] |
| Molecular Weight | 261.27 g/mol | [1] |
| IUPAC Name | (2S)-2-[(tert-butoxy)carbonylamino]-5-methoxy-5-oxopentanoic acid | |
| Synonyms | N-Boc-L-glutamic acid 5-methyl ester, Boc-Glu(OMe)-OH | [1][2] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 71-75 °C | |
| Boiling Point | 428.35 °C at 760 mmHg | |
| Density | 1.183 g/cm³ | |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane. | |
| Storage | 2-8°C, keep refrigerated. |
Applications in Peptide Synthesis
The primary application of N-Boc-L-glutamic acid 5-methyl ester is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides and proteins. The Boc protecting group provides temporary protection of the α-amino group, allowing for sequential addition of amino acids to a growing peptide chain attached to a solid support.
Boc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for incorporating a Boc-protected amino acid, such as N-Boc-L-glutamic acid 5-methyl ester, into a peptide sequence is outlined below.
Experimental Protocol: Incorporation of Boc-Glu(OMe)-OH in SPPS
This protocol provides a general methodology for the incorporation of N-Boc-L-glutamic acid 5-methyl ester into a peptide sequence using manual Boc-SPPS.
Materials:
-
Merrifield resin (or other suitable resin)
-
N-Boc-L-glutamic acid 5-methyl ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Hydrofluoric acid (HF) (for cleavage)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
Deprotection: Remove the Boc group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DCM for 5 minutes (repeat twice).
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Coupling:
-
Dissolve N-Boc-L-glutamic acid 5-methyl ester (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DCC (3 equivalents) to the solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final deprotection step (step 2).
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using HF.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Intermediate in the Synthesis of Isodesmosine
N-Boc-L-glutamic acid 5-methyl ester serves as a precursor in the synthesis of isodesmosine, a cross-linking amino acid found in elastin. The synthesis of the pyridinium core of isodesmosine is achieved through a Chichibabin pyridine synthesis.[4][5][6] This reaction typically involves the condensation of aldehydes and amines. In this context, derivatives of glutamic acid can be converted into the necessary precursors for this cyclization reaction.
Conceptual Workflow for Isodesmosine Synthesis
The following diagram illustrates the conceptual pathway from a glutamic acid derivative to the isodesmosine core via the Chichibabin synthesis.
Potential Neuroprotective Applications
Emerging evidence suggests that derivatives of glutamic acid may possess neuroprotective properties. One proposed mechanism is the inhibition of protein aggregation, a pathological hallmark of several neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been suggested that Boc-L-glutamic acid gamma-methyl ester may exert neuroprotective effects by inhibiting the hydrophobic effect, which is a key driver of protein aggregation. However, detailed mechanistic studies and the specific signaling pathways involved remain to be fully elucidated for this particular compound.
Hypothetical Signaling Pathway for Neuroprotection
Based on the general understanding of neuroinflammation and protein aggregation in neurodegenerative diseases, the following diagram illustrates a hypothetical signaling pathway through which a glutamic acid derivative might exert a neuroprotective effect.[7][8][9]
Experimental Protocol: In Vitro Assessment of Protein Aggregation Inhibition
This protocol provides a general framework for assessing the potential of N-Boc-L-glutamic acid 5-methyl ester to inhibit the aggregation of a model amyloidogenic protein, such as amyloid-beta (Aβ).[10][11]
Materials:
-
Synthetic Amyloid-beta (1-42) peptide
-
N-Boc-L-glutamic acid 5-methyl ester
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Aβ Preparation:
-
Dissolve lyophilized Aβ peptide in HFIP to a concentration of 1 mM.
-
Aliquot and evaporate the HFIP under a stream of nitrogen gas.
-
Store the resulting peptide film at -80°C.
-
Prior to use, dissolve the peptide film in DMSO to a concentration of 5 mM.
-
-
Aggregation Assay:
-
Dilute the Aβ stock solution in PBS to a final concentration of 10 µM in the wells of a 96-well plate.
-
Add varying concentrations of N-Boc-L-glutamic acid 5-methyl ester (dissolved in DMSO, ensure final DMSO concentration is consistent across all wells and typically <1%).
-
Include a vehicle control (DMSO only) and a positive control inhibitor if available.
-
Add Thioflavin T to each well to a final concentration of 10 µM.
-
-
Incubation and Monitoring:
-
Incubate the plate at 37°C with intermittent shaking.
-
Monitor the ThT fluorescence (excitation ~440 nm, emission ~485 nm) over time using a plate reader.
-
-
Data Analysis:
-
Plot ThT fluorescence intensity versus time to generate aggregation curves.
-
Compare the lag time and the maximum fluorescence intensity of the samples treated with the compound to the vehicle control to determine the inhibitory effect.
-
Safety and Handling
N-Boc-L-glutamic acid 5-methyl ester should be handled in accordance with good laboratory practices. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile reagent, primarily utilized as a protected amino acid in the synthesis of peptides. Its well-defined chemical properties and reactivity make it a reliable component in complex synthetic strategies. Furthermore, its potential role as a neuroprotective agent through the inhibition of protein aggregation presents an exciting avenue for future research in drug discovery and development for neurodegenerative diseases. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists working with this compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. peptide.com [peptide.com]
- 3. GSRS [precision.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. figshare.com [figshare.com]
- 6. [(13)C3,(15)N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroinflammation: modulation by flavonoids and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc-L-glutamic acid 5-methyl ester: A Technical Guide to its Molecular Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
N-Boc-L-glutamic acid 5-methyl ester is a pivotal derivative of L-glutamic acid, widely utilized in the fields of peptide synthesis and drug discovery. Its unique structural characteristics, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester at the γ-carboxyl group, make it an invaluable building block for the controlled assembly of complex peptides and other pharmacologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, detailed experimental protocols for its synthesis and characterization, and insights into its applications in research and development.
Molecular Structure and Properties
N-Boc-L-glutamic acid 5-methyl ester, also known as Boc-Glu(OMe)-OH, possesses a well-defined stereochemistry at the α-carbon, inheriting the L-configuration from its parent amino acid. The presence of the bulky Boc group prevents unwanted reactions at the N-terminus during peptide synthesis, while the methyl esterification of the side-chain carboxyl group offers selective protection, allowing for orthogonal deprotection strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₆ | [1] |
| Molecular Weight | 261.27 g/mol | [1][2] |
| CAS Number | 45214-91-3 | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 71-75 °C | [2] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | [1] |
| InChI | InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t7-/m0/s1 | [1] |
Synthesis and Characterization
The synthesis of N-Boc-L-glutamic acid 5-methyl ester is a critical process for ensuring high purity and yield for subsequent applications. Below are detailed experimental protocols for its preparation and analytical characterization.
Experimental Protocol: Synthesis of N-Boc-L-glutamic acid 5-methyl ester
This two-step synthesis involves the initial esterification of L-glutamic acid to form the 5-methyl ester, followed by the protection of the α-amino group with a Boc moiety.
Step 1: Synthesis of L-Glutamic acid 5-methyl ester
This procedure is adapted from a patented method for the esterification of glutamic acid.[3]
-
Materials: L-glutamic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Barium hydroxide.
-
Procedure:
-
Suspend L-glutamic acid in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess sulfuric acid by the slow addition of barium hydroxide. A precipitate of barium sulfate will form.
-
Filter off the barium sulfate precipitate and wash it with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude L-glutamic acid 5-methyl ester. The product can be further purified by recrystallization.
-
Step 2: N-Boc Protection
-
Materials: L-Glutamic acid 5-methyl ester, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve L-Glutamic acid 5-methyl ester in dichloromethane.
-
Add triethylamine to the solution to act as a base.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-glutamic acid 5-methyl ester. The product can be purified by column chromatography on silica gel.
-
Analytical Characterization Data
| Technique | Observed Data |
| ¹H NMR (Predicted) | (DMSO-d6, ppm): 8.34 (d, 1H), 6.97 (d, 1H), 4.46 (m, 1H), 4.05 (m, 1H), 3.68 (s, 3H), 3.62 (s, 3H), 2.94 (t, 1H), 2.66 (dd, 2H), 1.41 (s, 9H).[4] |
| Mass Spectrometry | MS data for the closely related N-Boc-L-glutamic acid shows characteristic fragmentation patterns that can be extrapolated.[2] |
Applications in Drug Development and Peptide Synthesis
N-Boc-L-glutamic acid 5-methyl ester is a cornerstone in the synthesis of peptides and peptidomimetics, which are classes of molecules with significant therapeutic potential.
Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in solid-phase peptide synthesis (SPPS), a technique that allows for the efficient construction of peptides. The Boc protecting group on the nitrogen is stable to the basic conditions used for coupling subsequent amino acids but can be readily removed with mild acid, typically trifluoroacetic acid (TFA). The methyl ester on the side chain provides orthogonal protection, meaning it can be removed under conditions that do not affect the Boc group or the peptide's linkage to the solid support. This selective deprotection is crucial for introducing modifications to the glutamic acid side chain, such as forming lactam bridges to create constrained peptides with enhanced stability and biological activity.
Intermediate in the Synthesis of Complex Molecules
A notable application of N-Boc-L-glutamic acid 5-methyl ester is as a key intermediate in the synthesis of Isodesmosine Chloride Hydrate.[2][5] Isodesmosine is a cross-linking amino acid found in elastin, a protein crucial for the elasticity of tissues. The synthesis of isodesmosine and its analogs is of interest in the study of connective tissue disorders and for the development of biomaterials.
Caption: Synthetic workflow of N-Boc-L-glutamic acid 5-methyl ester and its subsequent use.
The logical flow for utilizing N-Boc-L-glutamic acid 5-methyl ester in a synthetic pathway is depicted in the diagram above. The initial synthesis of the protected amino acid is a prerequisite for its incorporation into a growing peptide chain via SPPS. Once incorporated, the unique protecting groups allow for selective chemical transformations to build complex molecular architectures like isodesmosine.
Conclusion
N-Boc-L-glutamic acid 5-methyl ester is a versatile and indispensable tool in modern organic and medicinal chemistry. Its well-defined structure and the orthogonal protection of its functional groups provide chemists with the flexibility to design and synthesize a wide array of complex peptides and other biologically active molecules. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this important chemical entity in their drug discovery and development endeavors.
References
- 1. An efficient route to the α-methyl ester of L-glutamic acid, and its conversion into cis-5-hydroxy-L-pipecolic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. N-Boc-L-glutamic acid 5-methyl ester, 97% (45214-91-3) - N-Boc-L-glutamic acid 5-methyl ester, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 3. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester - Google Patents [patents.google.com]
- 4. N-Boc-L-glutamic Acid 5-Methyl Ester | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
The Strategic Application of BOC-GLU(OME)-OH in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of N-α-tert-Butyloxycarbonyl-L-glutamic acid γ-methyl ester (BOC-GLU(OME)-OH), a key building block in the landscape of peptide synthesis. This document provides a comprehensive literature review, detailing its chemical properties, applications, and the nuances of its incorporation into peptide chains. We present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows to serve as a practical resource for professionals in the field.
Introduction
BOC-GLU(OME)-OH is a derivative of glutamic acid, an essential amino acid with a crucial role in numerous biological processes.[1] In chemical synthesis, particularly in the construction of peptides, the reactive α-amino and γ-carboxyl groups of glutamic acid necessitate protection to prevent unwanted side reactions.[2] BOC-GLU(OME)-OH addresses this by featuring a tert-butyloxycarbonyl (Boc) group protecting the α-amino terminus and a methyl ester (OMe) protecting the γ-carboxyl group.[1] This dual protection strategy makes it a valuable intermediate for both solid-phase and solution-phase peptide synthesis.[1][3]
The Boc protecting group is acid-labile, typically removed with acids like trifluoroacetic acid (TFA), while the methyl ester is more robust and requires harsher conditions for cleavage, such as saponification.[4][5] This differential stability is a cornerstone of the Boc/Bzl (benzyl) protection strategy in solid-phase peptide synthesis (SPPS), which, while not truly orthogonal, allows for selective deprotection based on acid strength.[2][4]
Physicochemical and Spectroscopic Data
A foundational understanding of the physicochemical and spectroscopic properties of BOC-GLU(OME)-OH is essential for its effective application.
| Property | Value |
| Chemical Formula | C₁₁H₁₉NO₆ |
| Molecular Weight | 261.27 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 45214-91-3 |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane.[1] |
| ¹H-NMR Spectroscopy | The proton NMR spectrum of N-Boc glutamic acid shows characteristic signals for the -CH₃ of the Boc group at approximately 1.38 ppm, the -CH₂ groups of the glutamic acid backbone between 2.25 and 2.55 ppm, the α-CH at around 4.45 ppm, and the -NH proton at approximately 5.25 ppm. |
| ¹³C-NMR Spectroscopy | Carbon-13 NMR spectra provide further structural confirmation, with characteristic peaks for the carbonyls of the Boc group, the α-carboxyl group, and the γ-methyl ester, as well as the carbons of the glutamic acid backbone and the tert-butyl group. |
Application in Peptide Synthesis: A Comparative Overview
The choice of protecting group strategy is a critical decision in peptide synthesis, directly impacting yield, purity, and the feasibility of synthesizing complex sequences.[4] The two dominant strategies are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) strategy and the acid-labile Boc strategy.[4]
| Feature | Boc Strategy (e.g., using BOC-GLU(OME)-OH) | Fmoc Strategy (e.g., using Fmoc-Glu(OtBu)-OH) |
| Nα-Deprotection | Strong acid (e.g., Trifluoroacetic Acid - TFA).[4] | Mild base (e.g., Piperidine).[4] |
| Side-Chain Protection | Typically benzyl (Bzl) based, removed with strong acids like HF.[4] The methyl ester in BOC-GLU(OME)-OH offers an alternative. | Typically tert-butyl (tBu) based, removed with strong acid (e.g., TFA).[4] |
| Orthogonality | Quasi-orthogonal, relying on different acid strengths for selective deprotection.[2][4] | Truly orthogonal, with deprotection under distinct basic and acidic conditions.[4] |
| Advantages | Can be advantageous for hydrophobic peptides or sequences prone to aggregation due to protonation of the N-terminus during deprotection.[4] | Milder reaction conditions are more compatible with acid-sensitive modifications.[4] |
| Potential Side Reactions | Acid-catalyzed side reactions such as pyroglutamate formation from N-terminal glutamic acid can occur.[4][6] | Base-catalyzed side reactions like diketopiperazine formation can be prevalent, especially with proline residues.[6] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of peptides using Boc-protected amino acids and for the synthesis of BOC-GLU(OME)-OH itself.
Synthesis of BOC-GLU(OME)-OH
This protocol describes a general method for the synthesis of BOC-GLU(OME)-OH from L-glutamic acid-5-methyl ester.
Materials:
-
L-glutamic acid-5-methyl ester
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Water
-
1,4-Dioxane
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
In a round-bottomed flask, prepare a solution of L-glutamic acid-5-methyl ester in a 1:1 mixture of water and 1,4-dioxane.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.2 equivalents).
-
Slowly add triethylamine (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction mixture continuously for 18 hours at room temperature.
-
Upon completion, extract the reaction solution with methyl tert-butyl ether (2 x 500 mL).[7]
General Protocol for Peptide Coupling using BOC-GLU(OME)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard coupling procedure using TBTU/HOBt activation.
Materials:
-
BOC-GLU(OME)-OH
-
Resin with a free amino group (e.g., Rink Amide resin)
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF.
-
In a separate vessel, dissolve BOC-GLU(OME)-OH (1 mmol), TBTU (1.1 mmol), and HOBt·H₂O in ethyl acetate (7 mL) and stir for 10 minutes.
-
Add the amino acid-loaded resin (1.2 mmol) and DIPEA (3 mmol) to the activated BOC-GLU(OME)-OH solution.
-
Stir the mixture for 12 hours.
-
Monitor the reaction progress using a Kaiser test to confirm complete coupling.
-
After completion, wash the resin with DMF and then dichloromethane (DCM) to remove excess reagents and byproducts.[8]
General Protocol for Boc-Deprotection in SPPS
Materials:
-
Peptide-resin with N-terminal Boc group
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes at room temperature.
-
Filter the resin and wash thoroughly with DCM to remove the cleaved Boc group and excess TFA.
-
Neutralize the resulting trifluoroacetate salt with a solution of a non-nucleophilic base, such as 10% DIPEA in DCM, to liberate the free amine for the next coupling step.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams, created using the DOT language for Graphviz, illustrate a relevant biological signaling pathway and a typical experimental workflow for peptide synthesis.
Conclusion
BOC-GLU(OME)-OH is a versatile and valuable reagent in the synthesis of peptides. Its specific protecting group combination allows for its strategic use in Boc-based synthesis protocols, particularly where the modulation of side-chain reactivity is critical. While the Boc strategy has been somewhat superseded by the milder Fmoc strategy for routine synthesis, it remains indispensable for certain applications, such as the synthesis of hydrophobic or aggregation-prone peptides.[4] A thorough understanding of the principles of peptide chemistry, including protecting group strategies, coupling reactions, and potential side reactions, is paramount for the successful application of BOC-GLU(OME)-OH in the development of novel peptide-based therapeutics and research tools.
References
- 1. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral glutamic acid derivative, (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid. Intended for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines the detailed experimental protocols for acquiring these spectra, ensuring reproducibility and accuracy in laboratory settings.
Core Spectroscopic Data
This compound, a key building block in synthetic organic chemistry and peptide synthesis, possesses the following chemical properties:
-
Molecular Formula: C₁₁H₁₉NO₆
-
Molecular Weight: 261.27 g/mol
-
CAS Number: 45214-91-3
The expected spectroscopic data, based on its structure and data from analogous compounds, are summarized in the tables below.
Table 1: ¹H NMR (Proton NMR) Spectral Data
Expected chemical shifts (δ) in ppm relative to a standard reference. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet). The solvent is typically CDCl₃ or DMSO-d₆.
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~1.45 | s | 9H | C(CH₃)₃ (Boc group) |
| ~1.90 - 2.20 | m | 2H | -CH₂-CH₂-COOCH₃ |
| ~2.40 | t | 2H | -CH₂-COOCH₃ |
| ~3.65 | s | 3H | -OCH₃ |
| ~4.30 | m | 1H | α-CH |
| ~5.10 | d | 1H | -NH- |
| ~10.0 - 12.0 | br s | 1H | -COOH |
Table 2: ¹³C NMR (Carbon NMR) Spectral Data
Expected chemical shifts (δ) in ppm.
| Chemical Shift (ppm) | Assignment |
| ~28.3 | C(CH₃)₃ (Boc group) |
| ~30.0 | -CH₂-CH₂-COOCH₃ |
| ~31.5 | -CH₂-COOCH₃ |
| ~51.8 | -OCH₃ |
| ~53.0 | α-CH |
| ~80.0 | C(CH₃)₃ (Boc group) |
| ~155.5 | -C=O (Boc carbamate) |
| ~173.0 | -COOCH₃ |
| ~174.5 | -COOH |
Table 3: IR (Infrared) Spectral Data
Characteristic absorption peaks in cm⁻¹.
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~3350 | N-H stretch (Amide) |
| 2980 - 2850 | C-H stretch (Aliphatic) |
| ~1735 | C=O stretch (Ester) |
| ~1710 | C=O stretch (Carboxylic Acid) |
| ~1695 | C=O stretch (Amide, Boc) |
| ~1520 | N-H bend (Amide) |
| 1250, 1160 | C-O stretch |
Table 4: Mass Spectrometry (MS) Data
Expected m/z values for common adducts in Electrospray Ionization (ESI).
| m/z | Adduct |
| 262.1285 | [M+H]⁺ |
| 284.1105 | [M+Na]⁺ |
| 260.1139 | [M-H]⁻ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).
-
Data Processing: Process both spectra using appropriate software, which includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method): Dissolve a small amount (approx. 1-2 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride.
-
Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[1]
-
Background Spectrum: Run a background spectrum with the empty salt plate in the sample holder.
-
Sample Spectrum: Place the salt plate with the sample film in the V-shaped sample holder inside the FTIR instrument and obtain the IR spectrum.[1]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in an appropriate solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.[2]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the generated ions in the mass analyzer to obtain the mass-to-charge (m/z) ratio of the molecular ions and any adducts. Both positive and negative ion modes should be used for comprehensive analysis.[2]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide on the Solubility and Stability of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, also known as N-Boc-L-glutamic acid 5-methyl ester, is a derivative of the amino acid L-glutamic acid.[1][2] It serves as a crucial intermediate and building block in the synthesis of peptides and other complex pharmaceutical compounds.[3][4] The presence of the tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester at the γ-carboxylic acid position imparts specific physicochemical properties that are critical for its application in synthetic chemistry.[3][5] Understanding the solubility and stability of this compound is paramount for its effective use in drug discovery and development, influencing everything from reaction conditions to formulation and bioavailability.[6][7]
This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound based on its structural features and the known behavior of similar molecules. It also outlines detailed experimental protocols for determining these properties empirically.
Physicochemical Properties and Predicted Behavior
The structure of this compound contains both hydrophobic (Boc group, methyl ester) and hydrophilic (carboxylic acid) moieties. This amphiphilic nature suggests a varied solubility profile in different solvents.
Predicted Solubility:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): Limited solubility is expected in neutral water due to the hydrophobic Boc group. Solubility is likely to increase in the presence of a base, which can deprotonate the free carboxylic acid, forming a more soluble salt. In alcohols like methanol and ethanol, moderate solubility is anticipated due to their ability to engage in hydrogen bonding with the carboxylic acid and solvate the ester and Boc groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): High solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds, including protected amino acids.[1][8] Acetonitrile is also expected to be a reasonably good solvent.
-
Nonpolar Solvents (e.g., hexane, toluene): Poor solubility is expected in nonpolar solvents due to the presence of the polar carboxylic acid and amide functionalities.
Predicted Stability: The stability of the compound is primarily dictated by the lability of the Boc and methyl ester groups under different conditions.
-
Acidic Conditions: The Boc group is designed to be labile under acidic conditions.[5][9] Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid will readily cleave the Boc group to yield the free amine.[5] The methyl ester is relatively stable to mild acidic conditions but can be hydrolyzed under harsher acidic conditions with prolonged heating.
-
Basic Conditions: The Boc group is generally stable under basic conditions.[5][] However, the methyl ester is susceptible to hydrolysis (saponification) in the presence of strong bases like sodium hydroxide or potassium hydroxide, which would yield the corresponding carboxylate.
-
Thermal Stability: As a solid, the compound is expected to be stable at room temperature and under refrigerated conditions.[11] At elevated temperatures, particularly in solution, degradation may occur.
-
Oxidative and Photolytic Stability: While specific data is unavailable, compounds of this nature are generally not highly susceptible to mild oxidation or photolytic degradation unless specific chromophores are present. However, forced degradation studies are necessary to confirm this.[12]
Data Presentation: Solubility and Stability
Table 1: Kinetic and Thermodynamic Solubility
| Solvent System (at 25°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Phosphate Buffered Saline (pH 7.4) | ||
| Simulated Gastric Fluid (pH 1.2) | ||
| Simulated Intestinal Fluid (pH 6.8) | ||
| Water | ||
| Methanol | ||
| Ethanol | ||
| Acetonitrile | ||
| Dimethyl Sulfoxide (DMSO) | ||
| Dichloromethane (DCM) | ||
| Ethyl Acetate |
Table 2: Stability Profile - Forced Degradation Studies
| Stress Condition | % Degradation | Major Degradants Identified |
| Hydrolytic | ||
| 0.1 M HCl (reflux, 8h) | ||
| 0.1 M NaOH (reflux, 8h) | ||
| Neutral Water (70°C, 7 days) | ||
| Oxidative | ||
| 3% H₂O₂ (RT, 24h) | ||
| Photolytic | ||
| 1.2 million lux hours (visible) & 200 W h/m² (UV) | ||
| Thermal | ||
| Solid state (80°C, 7 days) | ||
| In Solution (e.g., PBS pH 7.4, 60°C, 7 days) |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination
4.1.1 Kinetic Solubility Assay (Turbidimetric Method)
Kinetic solubility is often assessed in early drug discovery to quickly rank compounds.[6][13] It measures the concentration at which a compound precipitates from an aqueous buffer after being introduced from a DMSO stock solution.[14][15]
-
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Plate reader with nephelometric or UV detection capabilities
-
-
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[15]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS buffer in each well. This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[14][16]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength using a UV spectrophotometer.[6][16]
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show significant precipitation compared to a blank control.
-
4.1.2 Thermodynamic Solubility Assay (Shake-Flask Method)
Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution and is considered the "true" solubility.[13][17]
-
Materials:
-
This compound (solid)
-
Selected solvent systems (e.g., PBS pH 7.4, water)
-
Glass vials
-
Thermomixer or shaking incubator
-
Filtration device (e.g., 0.45 µm PVDF filters)
-
Analytical balance
-
HPLC-UV or LC-MS/MS system
-
-
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the desired solvent.[17]
-
Equilibration: Tightly cap the vials and shake them in a thermomixer or incubator at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13][17]
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle.
-
Filtration: Carefully filter an aliquot of the supernatant to remove any undissolved particles.[18]
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Stability Assessment (Forced Degradation Studies)
Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[19] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][20]
-
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Purified water
-
Reflux apparatus
-
Photostability chamber
-
Oven
-
HPLC-UV or LC-MS/MS system
-
-
Procedure:
-
Sample Preparation: Prepare solutions of the compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water).
-
Stress Conditions:
-
Acid Hydrolysis: Reflux the solution in 0.1 M HCl for a set time (e.g., 8 hours).[20]
-
Base Hydrolysis: Reflux the solution in 0.1 M NaOH for a set time (e.g., 8 hours).[20]
-
Oxidation: Store the solution in 3% H₂O₂ at room temperature for up to 24 hours.[12]
-
Thermal Stress: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 70°C) for a defined period.[12]
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19]
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize them if necessary, and dilute them to a suitable concentration.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC or LC-MS/MS method to separate the parent compound from any degradation products. Calculate the percentage of degradation and identify the structure of major degradants.
-
Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 45214-91-3 | Hangzhou Cheminspire technologies Co., Ltd. [cheminspire.com]
- 3. Buy (S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Boc-L-Glutamic acid 5-benzylester CAS#: 13574-13-5 [m.chemicalbook.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. This compound | 45214-91-3 [sigmaaldrich.com]
- 12. Forced Degradation Studies - STEMart [ste-mart.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. enamine.net [enamine.net]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. In-vitro Thermodynamic Solubility [protocols.io]
- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resolvemass.ca [resolvemass.ca]
Methodological & Application
Application Notes and Protocols for the use of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, commonly known as Boc-L-Glu(OMe)-OH, is a pivotal building block in solid-phase peptide synthesis (SPPS). It enables the incorporation of glutamic acid residues into peptide sequences with orthogonal protection of the alpha-amino and side-chain carboxyl groups. The tert-butyloxycarbonyl (Boc) group on the alpha-amino function is a temporary protecting group readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA). The methyl ester on the side-chain carboxyl group is a more permanent protecting group, stable to the acidic conditions used for Boc removal, thus preventing unwanted side reactions during peptide chain elongation.[1][2][3][4] This strategic protection scheme is fundamental to the successful synthesis of complex peptides.[2]
The incorporation of glutamic acid is crucial for the structure and function of many biologically active peptides.[1] Peptides containing glutamic acid have been implicated in a variety of biological activities, including antioxidant and anticancer effects.[5] The methyl ester modification on the side chain can also influence the peptide's overall properties, such as hydrophobicity, which may affect its biological activity and bioavailability.
These application notes provide detailed protocols for the efficient incorporation of Boc-L-Glu(OMe)-OH into peptide sequences using Boc-based SPPS, along with expected quantitative data and workflows.
Data Presentation
The successful incorporation of Boc-L-Glu(OMe)-OH and the overall yield and purity of the final peptide are dependent on several factors, including the chosen resin, coupling reagents, and the specific peptide sequence. The following tables provide a summary of expected quantitative data based on the synthesis of a model peptide.
Table 1: Typical Quantitative Data for Solid-Phase Peptide Synthesis Incorporating Boc-L-Glu(OMe)-OH
| Parameter | Expected Value | Notes |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for the synthesis of peptide acids.[1][2] |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative ninhydrin (Kaiser) test.[6] |
| Coupling Efficiency for Boc-L-Glu(OMe)-OH | ~98-99% | Glutamic acid is generally not considered a "difficult" coupling, but efficiency can be sequence-dependent.[6] |
| Overall Crude Peptide Yield | 60 - 80% | Highly dependent on the length and sequence of the peptide. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification via preparative HPLC is typically required to achieve >95% purity. |
| Final Purified Peptide Yield | 10 - 30% | Varies significantly based on the crude purity and the difficulty of purification. |
Table 2: Comparison of Common Coupling Reagents for Boc-L-Glu(OMe)-OH Incorporation
| Coupling Reagent | Activation Time | Coupling Time | Advantages | Disadvantages |
| DIC/HOBt | In situ | 1 - 2 hours | Cost-effective; minimizes racemization.[7][8] | Dicyclohexylurea (DCU) byproduct is insoluble and requires thorough washing. |
| HBTU/DIEA | ~2 minutes | 30 - 60 minutes | Fast and efficient coupling; soluble byproducts.[7][8] | Higher cost; potential for side reactions if not used correctly. |
| PyBOP/DIEA | ~2 minutes | 30 - 60 minutes | Similar to HBTU; good for sterically hindered couplings.[8] | Higher cost; byproducts can be difficult to remove. |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide containing a glutamic acid residue using Boc-L-Glu(OMe)-OH. These protocols are based on a standard Boc/Bzl protection strategy.
Protocol 1: Standard Coupling Cycle for Boc-SPPS
This cyclical protocol is repeated for each amino acid to be added to the peptide chain.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in a reaction vessel.
-
Wash the resin with dichloromethane (DCM) for 1 minute.
-
Add fresh DCM to swell the resin for at least 30 minutes with gentle agitation.[9]
-
Drain the DCM.
2. Nα-Boc Deprotection:
-
Agitate for 1-2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (1x), and DCM (3x) to remove residual acid.[2][9]
3. Neutralization:
-
Add a solution of 5% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.[3]
-
Agitate for 1-2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x) to remove excess base.
4. Amino Acid Coupling (using HBTU/DIEA):
-
In a separate vial, dissolve 2-4 equivalents of Boc-L-Glu(OMe)-OH (or the next Boc-protected amino acid) and 2-4 equivalents of HBTU in N,N-Dimethylformamide (DMF).
-
Add the dissolved amino acid and HBTU solution to the resin.
-
Add 4-6 equivalents of DIEA to the reaction vessel to initiate coupling.[7]
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.[9] If the test is positive, the coupling step should be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Cleavage and Final Deprotection
This protocol is performed after the desired peptide sequence has been assembled.
1. Resin Preparation:
-
Wash the final peptide-resin with DCM (3x) and methanol (3x).
-
Dry the resin thoroughly under vacuum for at least 2 hours.
2. Cleavage with HF:
-
Caution: Hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
-
Transfer the dried peptide-resin to the HF reaction vessel.
-
Add a scavenger, such as anisole (1.0 mL per gram of resin), to prevent side reactions.
-
Cool the vessel to -5 to 0°C.
-
Carefully distill HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Remove the HF by vacuum distillation.
3. Peptide Precipitation and Washing:
-
Wash the resin and cleaved peptide with cold diethyl ether to remove the scavenger and other organic byproducts.
-
The crude peptide will precipitate as a solid.
-
Filter the precipitated peptide and wash it several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
4. Peptide Purification:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 0.1% TFA in water).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product as a fluffy white powder.
Protocol 3: Selective Deprotection of the Side-Chain Methyl Ester (Post-SPPS)
If the final peptide requires a free glutamic acid side chain, the methyl ester can be removed by saponification after cleavage from the resin and purification.
1. Saponification:
-
Dissolve the purified peptide containing the Glu(OMe) residue in a minimal amount of a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 0.1 M sodium hydroxide (NaOH) solution dropwise while monitoring the pH, maintaining it between 10-11.
-
Stir the reaction at 0°C and monitor its progress by RP-HPLC.
-
Once the deprotection is complete, carefully neutralize the solution to pH 7 with a dilute acid (e.g., 0.1 M HCl).
-
Desalt the peptide solution using a suitable method (e.g., a desalting column or another round of RP-HPLC).
-
Lyophilize the final product.
Note on Racemization: Basic conditions used for saponification can potentially cause racemization at the alpha-carbon of the amino acid.[10] It is crucial to perform the reaction at low temperatures and for the shortest time necessary to minimize this side reaction.
Visualizations
Experimental Workflow
Caption: Workflow for Boc-based solid-phase peptide synthesis (SPPS) using Boc-L-Glu(OMe)-OH.
Generalized Bioactive Peptide Signaling Pathway
Caption: Generalized signaling pathway for a bioactive peptide interacting with a cell surface receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for the Coupling of BOC-GLU(OME)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the coupling of N-α-Boc-L-glutamic acid γ-methyl ester (BOC-GLU(OME)-OH), a key intermediate in peptide synthesis and drug discovery.
Introduction
N-α-Boc-L-glutamic acid γ-methyl ester is a derivative of L-glutamic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the γ-carboxyl group is protected as a methyl ester.[1] This strategic protection allows for the selective activation of the α-carboxyl group for amide bond formation, preventing unwanted side reactions at the N-terminus and the side chain.[2] The choice of coupling reagent and reaction conditions is critical to ensure high yields, minimize racemization, and achieve high purity of the final peptide.[3]
Comparative Data of Common Coupling Reagents
The selection of a coupling reagent is a crucial step that influences the efficiency and purity of the resulting peptide.[4] Below is a summary of the typical performance of common coupling reagents used in solid-phase peptide synthesis (SPPS) with Boc-protected amino acids. While specific results can vary based on the peptide sequence and reaction conditions, this table provides a general comparison.
| Coupling Reagent/Method | Reagent Class | Relative Speed of Coupling | Typical Crude Purity (%) | Typical Yield (%) | Key Considerations |
| DIC/HOBt | Carbodiimide | Moderate | 85-95 | >90 | Cost-effective and widely used. HOBt is added to suppress racemization and improve efficiency. The byproduct, diisopropylurea (DIU), is soluble in common solvents, making it suitable for SPPS.[5] |
| EDC/HOBt | Carbodiimide | Moderate | 85-95 | >90 | Similar to DIC/HOBt, but the urea byproduct is water-soluble, which can simplify purification in solution-phase synthesis.[6] |
| HBTU/DIPEA | Aminium/Uronium Salt | Fast | >95 | >95 | Highly efficient and rapid coupling. Requires a base (e.g., DIPEA) for activation.[5] It is important to avoid using an excess of HBTU as it can react with the unprotected N-terminus.[7] |
| HATU/DIPEA | Aminium/Uronium Salt | Very Fast | >95 | >95 | Generally more reactive than HBTU, especially for sterically hindered couplings.[7] The formation of the OAt-active ester leads to faster reaction times. |
| PyBOP/DIPEA | Phosphonium Salt | Fast | >95 | >95 | A highly effective coupling reagent, particularly for difficult or sterically hindered couplings. The byproduct, HMPA, is carcinogenic, so careful handling is required.[6] |
Experimental Protocols
The following are detailed protocols for the coupling of BOC-GLU(OME)-OH in a typical Boc-based solid-phase peptide synthesis (Boc-SPPS) workflow. The quantities are based on a 0.1 mmol synthesis scale.
General Boc-SPPS Cycle
A standard cycle in Boc-SPPS involves the deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid.
-
Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.[2]
-
Drain the DCM.
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Drain the TFA solution and wash the resin thoroughly with DCM.
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DMF to the resin.
-
Agitate for 2 minutes and drain. Repeat this step.
-
Wash the resin with DMF.
Coupling Protocol using DIC/HOBt
This is a cost-effective and reliable method for standard couplings.[2]
-
Preparation: In a separate vessel, dissolve BOC-GLU(OME)-OH (0.2 mmol, 2 eq.) and 1-hydroxybenzotriazole (HOBt) (0.2 mmol, 2 eq.) in N,N-dimethylformamide (DMF).
-
Activation: Add N,N'-diisopropylcarbodiimide (DIC) (0.2 mmol, 2 eq.) to the amino acid/HOBt solution.
-
Coupling: Add the activated amino acid solution to the neutralized resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction completion using the Kaiser test. A negative test (yellow beads) indicates a complete reaction.[5] If the test is positive, the coupling step can be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF, DCM, and methanol.
Coupling Protocol using HBTU/DIPEA
This protocol is recommended for faster and more efficient couplings.[5]
-
Preparation: In a separate vessel, dissolve BOC-GLU(OME)-OH (0.2 mmol, 2 eq.) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (0.2 mmol, 2 eq.) in DMF.
-
Activation: Add DIPEA (0.4 mmol, 4 eq.) to the solution.
-
Coupling: Immediately add the activated amino acid solution to the neutralized resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction completion using the Kaiser test.[5]
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF and DCM.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for a single coupling cycle of BOC-GLU(OME)-OH in solid-phase peptide synthesis.
Caption: General workflow for one cycle of BOC-GLU(OME)-OH coupling in SPPS.
Conclusion
The successful incorporation of BOC-GLU(OME)-OH into a peptide sequence is dependent on the careful selection of coupling reagents and adherence to optimized protocols. For routine synthesis, DIC/HOBt offers a balance of cost and efficiency. For more challenging sequences or when higher speed and purity are paramount, aminium/uronium or phosphonium salt reagents such as HBTU or HATU are recommended. Proper monitoring of the reaction progress is essential to ensure complete coupling and to obtain a high-quality final product.
References
Application Notes and Protocols for the Deprotection of the Boc Group in (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, also known as Boc-L-glutamic acid 5-methyl ester. The selection of an appropriate deprotection method is critical to avoid side reactions and ensure a high yield and purity of the desired product, L-glutamic acid 5-methyl ester.
Introduction
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] The deprotection of Boc-L-glutamic acid 5-methyl ester is a crucial step in the synthesis of peptides and other complex molecules. This document outlines the most common and effective methods for this transformation, including the use of trifluoroacetic acid (TFA) and hydrochloric acid (HCl), providing detailed protocols and a comparative analysis of the reaction parameters.
The general mechanism of Boc deprotection under acidic conditions involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine.[3][4]
Deprotection Methods and Comparative Data
Several acidic reagents can be employed for the deprotection of the Boc group. The choice of reagent and reaction conditions can significantly impact the reaction's efficiency and the purity of the final product. Below is a summary of the most common methods with typical reaction parameters.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Method 1: TFA/DCM | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | >95 | A standard and highly effective method.[2][5][6] The volatile nature of TFA and DCM simplifies work-up. Potential for tert-butylation of sensitive residues. |
| Method 2: HCl in Dioxane | 4M Hydrochloric Acid (HCl) in 1,4-Dioxane | 1,4-Dioxane | RT | 1 - 4 | >95 | A common and effective alternative to TFA.[7][8] The product is typically isolated as the hydrochloride salt. Dioxane is a suspected carcinogen.[9] |
| Method 3: HCl in Methanol | Acetyl chloride in Methanol (generates HCl in situ) or Gaseous HCl in Methanol | Methanol (MeOH) | 0 to RT | 1 - 3 | >90 | Useful when the hydrochloride salt is desired and methanol is a suitable solvent for subsequent steps.[8][10] |
| Method 4: "Green" Method | Water | Water | Reflux | 2 - 6 | Variable | An environmentally friendly option that avoids the use of strong acids and organic solvents.[11] Yields can be substrate-dependent. |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most common and robust methods for Boc deprotection.[2][5]
Materials:
-
Boc-L-glutamic acid 5-methyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve Boc-L-glutamic acid 5-methyl ester (1.0 eq) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq, typically a 25-50% v/v solution in DCM) to the stirred solution.[2][6]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, L-glutamic acid 5-methyl ester.
Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method provides the product as its hydrochloride salt, which can be advantageous for purification and storage.[7][8]
Materials:
-
Boc-L-glutamic acid 5-methyl ester
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Boc-L-glutamic acid 5-methyl ester (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the flask at room temperature.
-
Stir the reaction mixture for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the product may precipitate. If not, add diethyl ether to induce precipitation.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to obtain L-glutamic acid 5-methyl ester hydrochloride.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Potential Side Reactions and Mitigation
The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation generated in the reaction.[1] In the context of peptides, electron-rich side chains of amino acids like tryptophan and methionine are particularly susceptible. While (S)-2-amino-5-methoxy-5-oxopentanoic acid does not contain such susceptible groups, if other sensitive functional groups are present in the molecule, the addition of a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture is recommended to trap the tert-butyl cation.
Conclusion
The deprotection of the Boc group from this compound is a straightforward process that can be achieved in high yields using standard acidic conditions. The choice between TFA and HCl-based methods will often depend on the desired salt form of the product and the compatibility with subsequent reaction steps. Careful monitoring of the reaction and appropriate work-up procedures are essential for obtaining a pure product.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Incorporation of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the successful incorporation of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, also known as Boc-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH), into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols outlined herein are based on the well-established tert-butyloxycarbonyl (Boc) protection strategy.
This compound is a valuable derivative of glutamic acid for peptide synthesis.[1] The Boc group provides temporary protection for the α-amino group, while the methyl ester protects the γ-carboxyl group of the side chain, preventing unwanted side reactions during peptide chain elongation.[1] This derivative is a white to off-white solid soluble in organic solvents like methanol and dichloromethane.[1]
Core Principles of Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a classical and robust method for assembling peptides on a solid support.[2] The fundamental principle involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[3] The cycle of synthesis consists of two main steps: the deprotection of the N-terminal Boc group and the coupling of the next Boc-protected amino acid.
The Boc protecting group is acid-labile and is typically removed with a moderately strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).[4] Following deprotection, the resulting TFA salt of the N-terminal amine must be neutralized to the free amine before the subsequent coupling reaction can proceed.[4] The coupling reaction, which forms the peptide bond, is mediated by activating agents to enhance the reactivity of the carboxylic acid of the incoming amino acid.[5]
Data Presentation: Quantitative Parameters for Boc-SPPS
The following table summarizes typical quantitative data for the solid-phase synthesis of a peptide incorporating Boc-Glu(OMe)-OH. These values are illustrative and may require optimization based on the specific peptide sequence and scale of the synthesis.
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for Boc-SPPS.[2] |
| Boc-Glu(OMe)-OH Equivalents | 2.0 - 4.0 eq. | Relative to the resin substitution. |
| Coupling Reagent Equivalents | 1.9 - 3.9 eq. | For reagents like HBTU/HATU. |
| Base (DIEA) Equivalents | 4.0 - 8.0 eq. | For in situ neutralization and coupling. |
| Boc Deprotection Solution | 25-50% TFA in DCM | A common reagent for removing the Boc group.[4] |
| Deprotection Time | 15 - 30 minutes | Includes a pre-wash and the main deprotection step.[6] |
| Coupling Time | 1 - 2 hours | Can be monitored using a qualitative test like the Kaiser test. |
| Coupling Efficiency (per step) | >99% | Monitored by a negative Kaiser test. |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on the length and sequence of the peptide. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically necessary. |
Experimental Protocols
This section provides a detailed step-by-step protocol for the manual incorporation of Boc-Glu(OMe)-OH into a peptide sequence using Boc-SPPS.
Materials and Reagents
-
This compound (Boc-Glu(OMe)-OH)
-
Peptide synthesis resin (e.g., Merrifield or PAM resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or HOBt/DIC)
-
Washing solvents: DCM, Isopropanol (IPA)
-
Kaiser test kit
-
Solid-phase peptide synthesis reaction vessel
Protocol for a Single Coupling Cycle
This protocol describes the steps for one cycle of deprotection and coupling to add Boc-Glu(OMe)-OH to the growing peptide chain on the resin.
1. Resin Swelling:
- Place the resin in the reaction vessel.
- Add DCM to swell the resin for at least 30 minutes.
- Drain the DCM.
2. Boc Deprotection:
- Add the deprotection solution (25-50% TFA in DCM) to the resin.
- Agitate the mixture for 1-2 minutes and drain.
- Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[6]
- Drain the solution and wash the resin thoroughly with DCM (3-5 times) followed by IPA (2-3 times) and then DCM (3-5 times) to remove residual TFA.[6]
3. Neutralization:
- Wash the resin with a neutralization solution (e.g., 5-10% DIEA in DCM) for 1-2 minutes.
- Repeat the neutralization wash.
- Wash the resin with DCM (3-5 times) to remove excess base.
4. Coupling of Boc-Glu(OMe)-OH:
- In a separate vial, dissolve Boc-Glu(OMe)-OH (2-4 eq.) and the coupling reagent (e.g., HBTU, 1.9 eq.) in DMF.
- Add DIEA (4-8 eq.) to the solution and pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the resin in the reaction vessel.
- Agitate the mixture at room temperature for 1-2 hours.
5. Monitoring the Coupling Reaction:
- Take a small sample of the resin beads and perform a Kaiser test.
- A negative result (yellow beads) indicates complete coupling.
- If the test is positive (blue beads), extend the coupling time or perform a second coupling.
6. Washing:
- Once the coupling is complete, drain the reaction solution.
- Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
The resin is now ready for the next deprotection and coupling cycle.
Mandatory Visualizations
The following diagrams illustrate the key workflows in the peptide synthesis process.
Caption: Workflow for a single cycle of Boc-SPPS.
Caption: Overall logical workflow of peptide synthesis.
References
- 1. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
Recommended storage and handling conditions for (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, commonly known as Boc-L-glutamic acid 5-methyl ester (Boc-Glu(OMe)-OH), is a crucial derivative of L-glutamic acid used extensively in synthetic organic chemistry. Its primary application lies in solid-phase peptide synthesis (SPPS), where it serves as a protected building block for the incorporation of glutamic acid residues into peptide chains. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the methyl ester protects the γ-carboxyl group of the glutamic acid side chain. This dual protection prevents unwanted side reactions during peptide elongation. The Boc group is strategically employed due to its stability under basic and nucleophilic conditions and its facile removal under mild acidic conditions, a key principle in Boc-based peptide synthesis strategies.[1][2]
Physicochemical Properties and Storage
This compound is typically a white to off-white solid. It is soluble in organic solvents such as methanol and dichloromethane.[3] Proper storage and handling are critical to maintain its integrity and reactivity for synthetic applications.
Recommended Storage Conditions
To ensure the long-term stability of the compound, the following storage conditions are recommended based on supplier data sheets and general best practices for protected amino acids:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Recommended for long-term storage. |
| 2-8°C (Refrigerator) | Up to 2 years | Suitable for short to medium-term storage.[4] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Use promptly after thawing. |
Note: Always refer to the certificate of analysis for lot-specific storage recommendations.
Stability Profile
The stability of this compound is primarily dictated by the lability of the Boc protecting group.
-
Acid Stability: The Boc group is labile to acidic conditions.[5] It is readily cleaved by moderately strong acids such as trifluoroacetic acid (TFA), typically in a solution with dichloromethane (DCM).[6][7] The cleavage mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which decarboxylates to yield the free amine.[6]
-
Base Stability: The Boc group is stable under basic and nucleophilic conditions, which allows for the use of base-labile protecting groups on other parts of a molecule in an orthogonal protection strategy.[1][5]
-
Thermal Stability: While generally stable at recommended storage temperatures, prolonged exposure to high temperatures can lead to degradation. Thermal deprotection of Boc groups can occur at elevated temperatures (e.g., ~150°C), though this is not a standard laboratory procedure for this compound.[8]
Health and Safety
This compound should be handled in accordance with standard laboratory safety procedures. It is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid formation of dust.
Experimental Protocols
The primary application of this compound is in Boc-based solid-phase peptide synthesis.
General Workflow for Boc-SPPS
The following diagram illustrates the general cycle for incorporating an amino acid residue using Boc chemistry on a solid support.
Caption: General workflow for Boc-SPPS.
Protocol for Coupling of Boc-Glu(OMe)-OH in SPPS
This protocol describes the manual coupling of Boc-Glu(OMe)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amino group
-
Boc-Glu(OMe)-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Activation of Boc-Glu(OMe)-OH:
-
In a separate vial, dissolve Boc-Glu(OMe)-OH (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in DMF.
-
Add HBTU (2.9 equivalents) and DIEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DCM from the swollen resin.
-
Add the activated Boc-Glu(OMe)-OH solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative test (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), the coupling step can be repeated.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times) to remove excess reagents and byproducts.
-
The resin is now ready for the deprotection of the newly added Boc group to continue peptide chain elongation.
-
Protocol for Boc Group Deprotection
This protocol describes the removal of the N-terminal Boc group from the resin-bound peptide.
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Isopropyl alcohol (IPA)
Procedure:
-
Pre-wash: Wash the resin with DCM (2 times).
-
Deprotection Reaction:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[9]
-
-
Washing:
-
Drain the TFA solution.
-
Wash the resin with DCM (2 times).
-
Wash the resin with IPA (2 times) to help remove residual TFA.[9]
-
Wash the resin with DCM (3 times).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes.
-
Drain the neutralization solution.
-
Wash the resin with DCM (3 times).
-
The resin now has a free N-terminal amine and is ready for the next coupling step.
-
Caption: Boc deprotection workflow.
Conclusion
This compound is a fundamental building block for peptide synthesis. Adherence to the recommended storage and handling conditions is paramount to preserving its chemical integrity. The provided protocols offer a foundational guide for its successful incorporation into peptide sequences using Boc-SPPS. As with any chemical process, optimization may be necessary based on the specific peptide sequence and synthesis scale.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
- 4. Boc-Glu-OH = 98.0 T 2419-94-5 [sigmaaldrich.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chempep.com [chempep.com]
Application Notes and Protocols: Reaction Kinetics of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic Acid in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, commonly known as Boc-L-glutamic acid 5-methyl ester (Boc-Glu(OMe)-OH), is a crucial building block in peptide synthesis. The methyl ester protection of the side-chain carboxyl group prevents unwanted side reactions, ensuring the specific formation of the peptide backbone.[1] Understanding the reaction kinetics of its incorporation into a peptide chain is paramount for optimizing synthesis protocols, maximizing yield, minimizing side products, and ensuring the cost-effectiveness of therapeutic peptide manufacturing.
These application notes provide a comprehensive overview of the kinetic considerations for the peptide coupling of Boc-Glu(OMe)-OH. Detailed protocols for determining reaction kinetics using High-Performance Liquid Chromatography (HPLC) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy are presented, along with methods for calculating key kinetic parameters.
Factors Influencing Reaction Kinetics
The rate of peptide bond formation is influenced by several factors:
-
Coupling Reagent: The choice of coupling reagent is critical. Reagents are broadly classified into carbodiimides (e.g., DIC), and phosphonium (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU).[2][3] Aminium/uronium salts like HATU are generally considered more reactive and lead to faster coupling times compared to HBTU and carbodiimide-based methods.[4][5]
-
Solvent: The reaction solvent must effectively solvate both the protected amino acid and the growing peptide chain. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common choices for solid-phase peptide synthesis (SPPS).
-
Temperature: Increasing the temperature generally increases the reaction rate, but can also promote side reactions such as racemization.
-
Steric Hindrance: The steric bulk of the coupling partners can significantly impact the reaction rate.
Data Presentation: Comparative Kinetic Data
While specific kinetic data for Boc-Glu(OMe)-OH is not extensively published, the following tables summarize representative kinetic parameters for the coupling of Boc-protected amino acids under various conditions, illustrating the expected trends. This data is compiled from studies on structurally similar amino acids and serves as a benchmark for experimental design.
Table 1: Representative Pseudo-First-Order Rate Constants (k_obs) for Peptide Coupling of a Boc-Amino Acid on Solid Support
| Coupling Reagent | Base | Temperature (°C) | Solvent | Representative k_obs (s⁻¹) | Representative Half-life (t₁₂) (s) |
| HATU | DIPEA | 25 | DMF | 1.5 x 10⁻² | 46.2 |
| HBTU | DIPEA | 25 | DMF | 8.0 x 10⁻³ | 86.6 |
| DIC/HOBt | - | 25 | DMF | 3.5 x 10⁻³ | 198.0 |
| HATU | DIPEA | 40 | DMF | 3.2 x 10⁻² | 21.7 |
Note: Data is illustrative and based on typical performance of coupling reagents.
Table 2: Representative Second-Order Rate Constants (k₂) for Solution-Phase Peptide Coupling of Boc-Amino Acids
| Boc-Amino Acid | Coupling System | Solvent | Temperature (°C) | Representative k₂ (M⁻¹s⁻¹) |
| Boc-Ala-OH | DIC/HOBt | DCM | 25 | 0.15 |
| Boc-Val-OH | DIC/HOBt | DCM | 25 | 0.08 |
| Boc-Ala-OH | HATU/DIPEA | DMF | 25 | 0.95 |
| Boc-Val-OH | HATU/DIPEA | DMF | 25 | 0.52 |
Note: Data is illustrative and reflects the general reactivity trends.
Table 3: Representative Activation Parameters for a Peptide Coupling Reaction
| Parameter | Representative Value |
| Activation Energy (Ea) | 40 - 60 kJ/mol |
| Enthalpy of Activation (ΔH‡) | 38 - 58 kJ/mol |
| Entropy of Activation (ΔS‡) | -80 to -120 J/mol·K |
Note: These values are typical for peptide coupling reactions and can be determined experimentally using the protocols outlined below.
Experimental Protocols
Protocol 1: Determination of Pseudo-First-Order Kinetics in SPPS by HPLC
This protocol describes the monitoring of the coupling of Boc-Glu(OMe)-OH to a resin-bound amine. The reaction is treated as pseudo-first-order as the concentration of the Boc-amino acid in the solution is in large excess compared to the amine on the solid support.[6]
Materials:
-
Pre-loaded resin with a free N-terminal amine (e.g., H-Gly-Wang resin)
-
Boc-Glu(OMe)-OH
-
Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)
-
Base (e.g., DIPEA, if required)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
HPLC system with a C18 column
-
Acetonitrile (ACN) and water (HPLC grade) with 0.1% TFA
Procedure:
-
Resin Preparation: Swell the resin in DMF in a reaction vessel. If the resin is Fmoc-protected, deprotect with 20% piperidine in DMF. Wash thoroughly with DMF.
-
Reaction Setup: Equilibrate the resin at the desired temperature (e.g., 25°C).
-
Activation: In a separate vial, dissolve Boc-Glu(OMe)-OH (5 eq.), the coupling reagent (e.g., HATU, 4.9 eq.), and base (e.g., DIPEA, 10 eq.) in DMF.
-
Initiation and Sampling: Add the activated amino acid solution to the resin to initiate the coupling reaction. At defined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the resin.
-
Quenching: Immediately quench the reaction in the aliquot by washing with DMF and DCM, then dry the resin beads.
-
Cleavage: Cleave the peptide from the resin aliquot using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
HPLC Analysis: Analyze the cleaved sample by RP-HPLC to quantify the amount of unreacted starting material (e.g., Gly) and the coupled product (e.g., Glu(OMe)-Gly).[7][8]
-
Data Analysis:
Protocol 2: Determination of Second-Order Kinetics in Solution-Phase by In-situ NMR
This protocol allows for the real-time monitoring of the reaction in solution, providing detailed kinetic information.[11][12]
Materials:
-
Boc-Glu(OMe)-OH
-
Amine component (e.g., H-Gly-OMe·HCl)
-
Coupling reagent (e.g., DIC)
-
Additive (e.g., HOBt)
-
Deuterated solvent (e.g., DMF-d₇)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve Boc-Glu(OMe)-OH and HOBt in DMF-d₇. In a separate vial, dissolve H-Gly-OMe·HCl and a suitable base (e.g., DIPEA) to neutralize the hydrochloride.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the Boc-Glu(OMe)-OH/HOBt solution to establish initial concentrations.
-
Reaction Initiation: Add the amine solution and the coupling reagent (DIC) to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular intervals.
-
Data Acquisition: Collect a series of ¹H NMR spectra over time until the reaction is complete.
-
Data Analysis:
-
Identify characteristic, non-overlapping peaks for the reactant (e.g., α-proton of Boc-Glu(OMe)-OH) and the product dipeptide.
-
Integrate these peaks at each time point to determine their relative concentrations.
-
Assuming a second-order reaction, plot 1/[A] versus time, where [A] is the concentration of the limiting reactant.
-
The slope of the linear plot will be the second-order rate constant, k₂.
-
Protocol 3: Determination of Activation Parameters
Procedure:
-
Perform the kinetic experiments (either Protocol 1 or 2) at a minimum of three different temperatures (e.g., 25°C, 35°C, 45°C).
-
Calculate the rate constant (k) at each temperature.
-
Arrhenius Plot: Plot ln(k) versus 1/T (in Kelvin). The slope of the line is -Ea/R, from which the activation energy (Ea) can be calculated (R = 8.314 J/mol·K).
-
Eyring Plot: Plot ln(k/T) versus 1/T.[13][14][15][16] The slope of the line is -ΔH‡/R, and the y-intercept is ln(kB/h) + ΔS‡/R, from which the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined (kB = Boltzmann's constant, h = Planck's constant).
Visualizations
Caption: Experimental workflow for kinetic analysis of peptide coupling in SPPS.
Caption: General reaction pathway for peptide coupling.
Conclusion
The kinetic analysis of the coupling of Boc-Glu(OMe)-OH is essential for the rational design and optimization of peptide synthesis protocols. By employing the methodologies described in these application notes, researchers can systematically evaluate the performance of different coupling reagents and reaction conditions. This data-driven approach enables the development of robust, efficient, and scalable synthesis strategies for therapeutic peptides and other complex biomolecules. While the provided quantitative data is illustrative, it serves as a valuable starting point for establishing in-house kinetic benchmarks for this and other protected amino acids.
References
- 1. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. phmethods.net [phmethods.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mr.copernicus.org [mr.copernicus.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Eyring equation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
The Versatile Chiral Building Block: (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic Acid in Synthetic Chemistry
Introduction
(S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, also known as N-Boc-L-glutamic acid 5-methyl ester or Boc-Glu(OMe)-OH, is a valuable chiral building block in modern organic synthesis. This derivative of L-glutamic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester on the γ-carboxyl group, offers chemists a strategic tool for the stereoselective introduction of a glutamyl moiety into complex molecules. Its unique bifunctional nature, with a free carboxylic acid and a protected amine, allows for selective transformations at either end of the molecule, making it a cornerstone in the synthesis of peptides, peptidomimetics, and various bioactive compounds. This document provides detailed application notes and experimental protocols for its use, aimed at researchers, scientists, and professionals in drug development.
Application Notes
Peptide Synthesis
The primary application of this compound is in peptide synthesis, where it serves as a protected glutamic acid residue. The methyl ester on the side chain prevents its participation in the peptide bond formation, while the Boc group protects the α-amino group. This allows for the sequential coupling of amino acids to the free α-carboxylic acid.
Key Advantages in Peptide Synthesis:
-
Orthogonal Protection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid, TFA), while the methyl ester is stable to these conditions and can be cleaved later using saponification (e.g., with NaOH or LiOH) if the free side-chain carboxyl is required. This orthogonal protection scheme provides flexibility in synthetic strategies.
-
Incorporation of Glutamic Acid: It allows for the direct and controlled incorporation of L-glutamic acid into a peptide sequence, which is crucial for the structure and function of many biologically active peptides.
-
Solid-Phase and Solution-Phase Compatibility: This building block is suitable for both solid-phase peptide synthesis (SPPS) and traditional solution-phase methods.
Synthesis of Conformationally Constrained Glutamate Analogs
This compound is a key starting material for the synthesis of conformationally constrained analogs of glutamic acid. These analogs are of significant interest in medicinal chemistry as probes for glutamate receptors and as potential therapeutic agents for neurological disorders. By modifying the backbone or side chain of the glutamic acid structure, researchers can achieve selectivity for different glutamate receptor subtypes.
Preparation of Bioactive Molecules and Pharmaceuticals
This chiral building block is instrumental in the synthesis of a variety of bioactive molecules. Its ability to introduce a specific stereocenter and a functionalized side chain makes it a valuable component in the total synthesis of complex natural products and pharmaceutical agents. For instance, derivatives of this compound have been utilized in the synthesis of macrocyclic peptide mimetics, which are of interest for their potential to inhibit protein-protein interactions.
Data Presentation
The following tables summarize quantitative data from representative synthetic applications of this compound and its derivatives.
Table 1: Synthesis and Subsequent Reaction of this compound
| Step | Reactants | Product | Yield (%) | Reference |
| 1. Boc Protection | 2-amino-5-methoxy-5-oxopentanoic acid hydrochloride, Di-tert-butyl dicarbonate, Potassium carbonate | This compound | 100 | |
| 2. Mixed Anhydride Formation and Reduction | This compound, N-Methylmorpholine, Ethyl chloroformate, Sodium borohydride | Methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate | 93 |
Table 2: Application in the Synthesis of a Macrocyclic Peptide Mimetic (using a derivative)
| Synthetic Step | Key Reagents and Conditions | Product | Yield (%) | Reference |
| Alkylation of a Glutamic Acid Derivative | 1-Allyl 5-(tert-butyl) (2S,4S)-4-((tert-butoxycarbonyl)amino)pentanedioate, LiHMDS, 8-phenyloctyl iodide, THF, -78 °C | 1-allyl 5-(tert-butyl) (2S,4S)-4-((tert-butoxycarbonyl)amino)-2-(8-phenyloctyl)pentanedioate | 71 | |
| Deprotection and Fmoc Protection | TFA; Fmoc-OSu, NaHCO3 | Fmoc-protected alkylated glutamic acid derivative | 69 | |
| Solid-Phase Peptide Synthesis, Cyclization, and Cleavage | Rink amide resin, Fmoc-SPPS, Pd(PPh3)4, PhSiH3 (for on-resin cyclization), TFA/TIPS/H2O | Macrocyclic peptide mimetic | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the Boc protection of 2-amino-5-methoxy-5-oxopentanoic acid hydrochloride.
Materials:
-
2-amino-5-methoxy-5-oxopentanoic acid hydrochloride
-
Water
-
1,4-Dioxane
-
Potassium carbonate
-
Di-tert-butyl dicarbonate
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-amino-5-methoxy-5-oxopentanoic acid hydrochloride (150.0 g) in water (600.0 ml) and 1,4-dioxane (600.0 ml) at 25-30°C, cool the mixture to 15-20°C.
-
Slowly add a solution of potassium carbonate to the mixture at 15-20°C to adjust the pH.
-
Cool the mixture to 0-5°C.
-
Slowly add di-tert-butyl dicarbonate (198.7 g) to the mixture at 0-5°C.
-
Allow the temperature of the mixture to rise to 25-30°C and stir for 11 hours.
-
After the reaction is complete, acidify the aqueous layer with hydrochloric acid and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the title compound.
Expected Yield: ~100%
Protocol 2: General Procedure for Peptide Coupling using this compound in Solution Phase
This protocol outlines a standard procedure for coupling the chiral building block to an amino acid ester using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq) in the same solvent and add DIPEA or NMM (1.1 eq) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the solution of the carboxylic acid and HOBt.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIC or DCC (1.1 eq) to the reaction mixture and stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the urea byproduct (if using DCC).
-
Wash the organic phase with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography.
Mandatory Visualizations
Caption: Workflow for the synthesis of the chiral building block.
Caption: General workflow for solution-phase peptide coupling.
Caption: Logical flow for SPPS incorporating the building block.
Application Notes and Protocols for (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid in Industrial Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, commonly known as Boc-L-Glu(OMe)-OH, is a pivotal building block in the industrial synthesis of peptides for therapeutic applications. As a derivative of L-glutamic acid, it features two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino function and a methyl ester on the γ-carboxyl group of the side chain. This strategic protection allows for the precise and controlled incorporation of glutamic acid residues into complex peptide sequences, primarily through Solid-Phase Peptide Synthesis (SPPS).
The Boc group provides temporary protection of the N-terminus, which can be selectively removed under acidic conditions, while the methyl ester safeguards the side-chain carboxyl group from participating in unwanted reactions during peptide chain elongation. These features make Boc-L-Glu(OMe)-OH an essential reagent in the manufacture of peptide-based drugs, including analogs of Glucagon-Like Peptide-1 (GLP-1) used in the treatment of type 2 diabetes and obesity.
These application notes provide detailed protocols and quantitative data for the industrial application of Boc-L-Glu(OMe)-OH in the synthesis of therapeutic peptides.
Data Presentation
Physicochemical Properties of Boc-L-Glu(OMe)-OH
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₆ |
| Molecular Weight | 261.27 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane[1] |
| CAS Number | 45214-91-3 |
Comparative Coupling Efficiency of Protected Glutamic Acid Derivatives
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions during the incorporation of Boc-L-Glu(OMe)-OH. The following table summarizes the performance of common coupling reagents used in SPPS.
| Coupling Reagent | Additive | Typical Coupling Efficiency (%) | Racemization Potential | Notes |
| HBTU/HATU | HOBt/HOAt | >99% | Low | Highly efficient and widely used for standard and hindered couplings. |
| DIC | OxymaPure | 92-97% | Very Low | A robust and safer alternative to HOBt/HOAt-based reagents. |
| PyBOP | HOBt | 90-95% | Low | Effective for sterically hindered amino acids. |
| TBTU | HOBt | >95% | Low | A common and cost-effective coupling reagent. |
Note: Coupling efficiencies are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.
Typical Yields and Purity in Therapeutic Peptide Synthesis
The synthesis of complex therapeutic peptides like GLP-1 analogs involves multiple steps, and the overall yield and purity are critical parameters.
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used in Boc-SPPS. |
| Coupling Efficiency (per step) | >99% | Monitored by qualitative tests like the Kaiser test. |
| Overall Crude Peptide Yield | 50 - 80% | Dependent on the length and sequence of the peptide. |
| Crude Peptide Purity (by HPLC) | 50 - 84% | Purification is necessary to remove deletion and truncated sequences.[2][3] |
| Final Purified Peptide Yield | 45 - 69% | Following preparative HPLC.[2] |
| Final Peptide Purity (by HPLC) | >99.5% | Required for therapeutic applications.[1] |
Experimental Protocols
Protocol 1: Boc-SPPS of a GLP-1 Analog Fragment Incorporating Boc-L-Glu(OMe)-OH
This protocol describes the manual solid-phase synthesis of a model peptide fragment (e.g., -Ala-Glu-Gly-) using Boc chemistry on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene), 1% divinylbenzene cross-linked
-
Boc-L-Glu(OMe)-OH
-
Boc-L-Ala-OH
-
Boc-Gly-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Methanol (MeOH)
-
Diethyl ether, cold
Procedure:
-
Resin Preparation and First Amino Acid Attachment:
-
Swell the Merrifield resin (1 g, 1.0 mmol/g) in DCM (10 mL) for 1 hour in a reaction vessel.
-
Prepare the cesium salt of the C-terminal amino acid (Boc-Gly-OH) by reacting it with cesium carbonate.
-
Add the Boc-Gly-Cs (3 eq.) to the swollen resin in DMF and heat at 50°C for 12-24 hours.
-
Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
-
-
Boc-SPPS Cycle for Peptide Elongation:
a. Boc Deprotection:
- Swell the resin in DCM (10 mL) for 30 minutes.
- Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 2 minutes. Drain.
- Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.
- Drain and wash the resin with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).
b. Neutralization:
- Wash the resin with DMF (2 x 10 mL).
- Add a solution of 10% DIEA in DMF (10 mL) and agitate for 5 minutes. Drain.
- Repeat the neutralization step.
- Wash the resin with DMF (5 x 10 mL).
c. Amino Acid Coupling (Incorporation of Boc-L-Glu(OMe)-OH):
- In a separate vessel, dissolve Boc-L-Glu(OMe)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF (5 mL).
- Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 2 minutes.
- Add the activated amino acid solution to the neutralized resin.
- Agitate the reaction mixture at room temperature for 2 hours.
- Monitor the coupling reaction completion using the Kaiser test. A negative test (yellow beads) indicates a complete reaction. If the test is positive, continue the coupling for another hour or perform a recoupling.
- Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
d. Repeat the Cycle:
- Repeat steps 2a-2c for the next amino acid (Boc-L-Ala-OH) to continue the peptide chain elongation.
-
Cleavage of the Peptide from the Resin:
-
After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the peptide-resin with anhydrous hydrogen fluoride (HF) with an appropriate scavenger (e.g., anisole) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).
-
Evaporate the HF under a stream of nitrogen.
-
Wash the cleaved peptide with cold diethyl ether to precipitate the crude product.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in an appropriate aqueous buffer.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.
-
Visualizations
Caption: Workflow for the industrial synthesis of a therapeutic peptide using Boc-L-Glu(OMe)-OH.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid (Boc-Glu(OMe)-OH).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield is a frequent issue that can stem from several factors throughout the synthesis and purification process. Here are some common causes and their solutions:
-
Incomplete Reaction: If the initial synthesis of Boc-Glu(OMe)-OH is not complete, the yield will naturally be low.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure all starting material is consumed before proceeding with the work-up and purification.
-
-
Moisture Contamination: The Boc-anhydride used in the protection step is sensitive to moisture, which can lead to its hydrolysis and reduce the efficiency of the reaction.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents during the reaction.
-
-
Losses During Work-up: Significant amounts of the product can be lost during aqueous work-up and extraction steps.
-
Solution: To minimize product loss in the aqueous layers during extraction, perform back-extractions with the organic solvent. Additionally, ensure proper phase separation and avoid aggressive washing that can lead to emulsions.
-
-
Suboptimal pH during Extraction: The pH of the aqueous phase is crucial for efficient extraction of the acidic product into an organic solvent.
-
Solution: During the acidic work-up, ensure the pH of the aqueous layer is adjusted to approximately 2-3 to fully protonate the carboxylic acid, making it more soluble in organic solvents like ethyl acetate.
-
Q2: My purified product shows multiple spots on the TLC plate, indicating the presence of impurities. What are these impurities and how can I remove them?
A2: The presence of multiple spots on a TLC plate points to a contaminated product. Common impurities and strategies for their removal are outlined below:
-
Unreacted Starting Materials: The most common impurities are often the starting materials, such as L-glutamic acid 5-methyl ester.
-
Solution: Optimize the reaction conditions to drive the reaction to completion. For purification, column chromatography is typically effective at separating the more polar starting material from the desired product.
-
-
Side Products: Unwanted side reactions can generate impurities. A potential side product is pyroglutamate, formed by the cyclization of the glutamic acid derivative.
-
Solution: Careful control of reaction conditions (e.g., temperature and choice of base) can minimize side product formation. Flash column chromatography is generally the most effective method for removing these closely related impurities. A solvent system with a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid, can provide good separation.
-
-
Di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts: Excess Boc-anhydride and its breakdown products can contaminate the final product.
-
Solution: These are typically removed during the aqueous work-up. A wash with a mild base solution can help remove any remaining acidic byproducts.
-
Q3: I'm having difficulty purifying my product by recrystallization. What can I do?
A3: Recrystallization can be a challenge if the right solvent system is not used or if the product is an oil.
-
Oily Product: Boc-Glu(OMe)-OH can sometimes be isolated as an oil, which makes crystallization difficult.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the recommended alternative.
-
-
Inappropriate Solvent System: The choice of solvent is critical for successful recrystallization.
-
Solution: A good solvent system for recrystallization typically involves a solvent in which the compound is soluble at high temperatures and sparingly soluble at low temperatures. For Boc-protected amino acids, common solvent systems include ethyl acetate/hexanes or diethyl ether/petroleum ether. Experiment with different solvent ratios to find the optimal conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after purification?
A1: Commercially available this compound typically has a purity of ≥97% to ≥98.0%.[1][2][3] A certificate of analysis for one batch showed a purity of ≥98.0% as determined by NMR spectroscopy.[1]
Q2: How can I assess the purity of my final product?
A2: The purity of this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A single spot on the TLC plate in an appropriate solvent system suggests a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and identify any impurities with different mass-to-charge ratios.
Q3: What are the recommended storage conditions for the purified product?
A3: this compound is typically a white to off-white solid.[4] It is recommended to store the purified compound in a refrigerator at 2-8°C.[5]
Quantitative Data
The following table summarizes purity data for commercially available this compound and a related compound.
| Compound | Purification Method | Purity | Analytical Method | Source |
| This compound | Not specified | ≥98.0% | NMR | [1] |
| This compound | Not specified | 97% | Not specified | [2] |
| N-tert-butyloxycarbonyl-L-glutamic acid dimethyl ester | Crystallization | 99.6% | Liquid Chromatography | [6] |
| N-tert-butyloxycarbonyl-L-glutamic acid dimethyl ester | Crystallization | 99.7% | Liquid Chromatography | [6] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
-
Prepare the Column: Select an appropriately sized silica gel column based on the amount of crude product. Equilibrate the column with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Loading the Column: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound. A small amount of acetic acid (0.5-1%) can be added to the eluent to improve the peak shape of the acidic product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
-
Solvent Selection: Choose a suitable solvent system. A common choice is a binary mixture such as ethyl acetate and hexanes.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (e.g., ethyl acetate).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 45214-91-3 [sigmaaldrich.com]
- 3. N-Boc-L-glutamic acid 5-methyl ester, 97% (45214-91-3) - N-Boc-L-glutamic acid 5-methyl ester, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 4. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Incomplete Reactions with BOC-GLU(OME)-OH
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during coupling reactions involving N-tert-butyloxycarbonyl-L-glutamic acid γ-methyl ester (BOC-GLU(OME)-OH). By understanding the potential pitfalls and implementing the recommended solutions, you can significantly improve reaction efficiency and peptide purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete coupling reactions with BOC-GLU(OME)-OH?
Incomplete coupling of BOC-GLU(OME)-OH can stem from several factors, including:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group can physically impede the approach of the activated carboxylic acid to the amine, slowing down the reaction rate.[1][2]
-
Suboptimal Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of BOC-GLU(OME)-OH.
-
Poor Solubility: The amino acid derivative or the growing peptide chain may have limited solubility in the reaction solvent, leading to aggregation and reduced reactivity.[3][4][5]
-
Inadequate Reaction Conditions: Factors such as reaction time, temperature, and pH can significantly impact the coupling efficiency.
-
Moisture Contamination: Water in the reaction can hydrolyze the activated amino acid, preventing amide bond formation.
Q2: Can the methyl ester on the side chain of BOC-GLU(OME)-OH cause side reactions?
While the methyl ester is a relatively stable protecting group, there is a possibility of side reactions under certain conditions. The most notable is the potential for pyroglutamate formation, which involves the cyclization of the N-terminal glutamic acid residue.[6][7][8][9][10] This is more prevalent with a free γ-carboxyl group but can still occur with the methyl ester, especially under acidic or basic conditions during workup or prolonged reaction times.[6][7]
Q3: How does the choice of coupling reagent impact the reaction's success?
The selection of the coupling reagent is critical. For routine couplings, carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) can be effective. However, for more challenging or sterically hindered couplings, more potent uronium/aminium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP are recommended to achieve higher yields and purity.[11][12][13][14][15]
Q4: What are the ideal solvents for coupling reactions with BOC-GLU(OME)-OH?
BOC-GLU(OME)-OH is generally soluble in organic solvents like dichloromethane (DCM) and methanol.[3] In peptide synthesis, N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are commonly used due to their excellent solvating properties for both the amino acid derivatives and the growing peptide chain on the solid support.[4] Ensuring all reactants are fully dissolved is crucial to prevent aggregation and incomplete reactions.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Inefficient Activation | - Use a more powerful coupling reagent (e.g., HATU, HBTU). - Ensure the freshness and purity of the coupling reagents. |
| Suboptimal Reaction Time/Temperature | - Increase the reaction time and monitor progress using TLC or LC-MS. - A moderate increase in temperature (e.g., to room temperature or 40°C) can enhance the reaction rate, but monitor for potential side reactions. | |
| Poor Solubility of Reactants | - Ensure all reactants are fully dissolved before initiating the reaction. - Consider switching to a solvent with better solvating properties like DMF or NMP.[4] - For solid-phase synthesis, ensure the resin is adequately swollen. | |
| Moisture Contamination | - Use anhydrous solvents and dry glassware. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Unreacted Starting Material | Incomplete Reaction | - Re-run the reaction with a fresh portion of the coupling reagent and base ("double coupling"). - Increase the equivalents of the coupling reagent and BOC-GLU(OME)-OH. |
| Steric Hindrance | - Switch to a more potent coupling reagent designed for sterically hindered amino acids (e.g., HATU).[2] - Extend the reaction time. | |
| Multiple Products Observed (Side Reactions) | Pyroglutamate Formation | - Minimize exposure to acidic or basic conditions during the reaction and workup.[6][7] - Use efficient coupling reagents to ensure rapid amide bond formation, reducing the time the N-terminus is exposed.[6] |
| Racemization | - Use coupling reagents known to suppress racemization (e.g., those used with additives like HOBt or HOAt). - Avoid excessive amounts of base. | |
| Byproducts from Coupling Reagents | - If using DCC, ensure complete removal of the dicyclohexylurea (DCU) byproduct by filtration. - For uronium/aminium salt reagents, avoid using a large excess to prevent guanidinylation of the N-terminus.[13] |
Quantitative Data on Coupling Reagent Performance
The choice of coupling reagent significantly impacts the yield and purity of the final peptide. While direct comparative data for BOC-GLU(OME)-OH is not extensively published in a single study, the following table provides a general overview of the expected performance of common coupling reagents based on their known reactivity in peptide synthesis.[11][16]
| Coupling Reagent | Additive | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| DCC/DIC | HOBt | 85-95 | >90 | Cost-effective. | Byproduct (DCU) can be difficult to remove; lower reactivity for hindered couplings.[14] |
| HBTU | HOBt | 90-98 | >95 | Good balance of reactivity and cost; widely used.[11] | Can be less effective than HATU for difficult couplings; potential for guanidinylation.[11][13] |
| HATU | HOAt | >95 | >98 | High reactivity, low racemization, effective for sterically hindered couplings.[11][13] | Higher cost; potential for guanidinylation if used in excess.[11][13] |
| PyBOP | None | 90-95 | >95 | Efficient and rapid; byproducts are less hazardous than those of BOP.[11] | Can be less effective for highly hindered couplings compared to uronium-based reagents.[11] |
| COMU | None | >95 | >98 | High efficiency, safer (non-explosive) byproducts, soluble byproducts are easily removed.[11] | Higher cost compared to carbodiimides.[11] |
Detailed Experimental Protocol: Solution-Phase Coupling of BOC-GLU(OME)-OH
This protocol describes a general procedure for the coupling of BOC-GLU(OME)-OH to an amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) in solution using HATU as the coupling reagent.
Materials:
-
BOC-GLU(OME)-OH (1.0 equivalent)
-
Amino acid ester hydrochloride (1.0 equivalent)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plate and developing chamber
Procedure:
-
Preparation of the Amine Component:
-
Dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM or DMF in a round-bottom flask.
-
Add DIPEA (1.1 eq.) to neutralize the hydrochloride salt and stir for 5-10 minutes at room temperature.
-
-
Activation of BOC-GLU(OME)-OH:
-
In a separate flask, dissolve BOC-GLU(OME)-OH (1.0 eq.) and HATU (1.1 eq.) in anhydrous DCM or DMF.
-
Add DIPEA (1.1 eq.) to this solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the activated BOC-GLU(OME)-OH solution to the flask containing the free amine.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC (a suitable solvent system might be ethyl acetate/hexane). The reaction is typically complete within 1-4 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to yield the pure protected dipeptide.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid (Boc-Glu(OMe)-OH)
Welcome to the Technical Support Center for optimizing the coupling efficiency of Boc-Glu(OMe)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling Boc-Glu(OMe)-OH?
The main challenges in coupling Boc-Glu(OMe)-OH are ensuring high coupling efficiency to avoid deletion sequences and preventing common side reactions. The most significant side reaction is the formation of pyroglutamate, an intramolecular cyclization product that terminates the peptide chain. Racemization at the alpha-carbon during activation is another potential issue to monitor.
Q2: How does the Boc protecting group influence the coupling reaction?
The tert-butyloxycarbonyl (Boc) group is a bulky protecting group that can sterically hinder the approach of the coupling reagents and the amine nucleophile, potentially slowing down the reaction rate.[1] However, it is stable to most bases and nucleophiles, making it compatible with a wide range of coupling conditions.[2] Its removal requires acidic conditions, such as with trifluoroacetic acid (TFA).[3]
Q3: What is pyroglutamate formation and how can it be minimized?
Pyroglutamate is a five-membered lactam formed from the intramolecular cyclization of the N-terminal glutamic acid residue.[4][5] This side reaction is irreversible and leads to a capped N-terminus, preventing further peptide chain elongation.[4] To minimize its formation, it is crucial to use efficient coupling reagents that promote rapid amide bond formation, thereby reducing the time the activated glutamic acid is susceptible to cyclization. Careful control of pH and avoiding excessive heat are also important preventative measures.[6][7]
Q4: Which coupling reagents are most effective for Boc-Glu(OMe)-OH?
Modern uronium/aminium salt-based reagents like HATU and HBTU, as well as phosphonium salt-based reagents like PyBOP, are generally highly effective for coupling Boc-Glu(OMe)-OH.[8] They offer rapid reaction times and high efficiency, which helps to suppress side reactions.[9] Carbodiimides such as DCC and DIC, when used with additives like HOBt or OxymaPure, are also viable but may require longer reaction times.[10]
Q5: Can I use Boc-Glu(OMe)-OH in both solid-phase and solution-phase synthesis?
Yes, Boc-Glu(OMe)-OH is suitable for both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). The choice of coupling reagents and reaction conditions may vary between the two methodologies.
Troubleshooting Guides
Low Coupling Yield
Issue: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates a significant amount of unreacted starting material.
| Possible Cause | Solution |
| Insufficient Reagent Activity | Switch to a more powerful coupling reagent. For example, if using DIC/HOBt, consider switching to HATU or HBTU. |
| Steric Hindrance | Increase the reaction time and/or perform a "double coupling" by adding a fresh batch of activated amino acid and coupling reagents after the initial coupling period. |
| Suboptimal Reaction Conditions | Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate. Optimize the reaction temperature; a slight increase may improve the rate, but be cautious of promoting side reactions. |
| Poor Solubility of Reagents | Ensure all reactants are fully dissolved in an appropriate solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). |
Presence of Side Products
Issue: TLC or LC-MS analysis shows multiple spots or peaks in addition to the desired product.
| Side Product | Identification | Prevention/Solution |
| Pyroglutamate | Mass spectrometry will show a loss of 18 Da (mass of water) from the expected mass of the Boc-Glu(OMe)-peptide. | Use a highly efficient coupling reagent (e.g., HATU) for rapid amide bond formation. Avoid prolonged exposure to acidic or basic conditions during workup. |
| Racemization | Chiral HPLC or NMR analysis will show the presence of diastereomers. | Use a racemization-suppressing additive like HOBt or OxymaPure, especially with carbodiimide reagents. Pre-activate the amino acid for a shorter duration before adding the amine component. |
| Guanidinylation | If using uronium/aminium reagents (HBTU, HATU) in excess, a side product with a mass increase corresponding to the addition of the reagent's guanidinium moiety to the N-terminal amine may be observed. | Use stoichiometric amounts of the coupling reagent relative to the carboxylic acid. Pre-activate the amino acid before adding it to the amine component.[11] |
Data Presentation
Comparison of Common Coupling Reagents for Boc-Protected Amino Acids
The following table summarizes the general performance of various coupling reagents for Boc-protected amino acids. The data is compiled from literature on sterically hindered and standard amino acid couplings and should be considered representative.[12][13]
| Coupling Reagent/Method | Typical Coupling Yield (%) | Purity (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - 99 | > 95 | Low | Highly efficient for hindered couplings; rapid reaction times. |
| HBTU/DIPEA | 90 - 98 | > 95 | Low | A reliable and widely used reagent, slightly less reactive than HATU. |
| PyBOP/DIPEA | 90 - 98 | > 95 | Low | Phosphonium salt-based reagent, good for hindered couplings. |
| DIC/HOBt | 85 - 95 | > 90 | Moderate | Cost-effective; requires an additive to suppress racemization. |
| DIC/OxymaPure | 92 - 97 | > 95 | Very Low | OxymaPure enhances coupling efficiency and effectively suppresses racemization. |
| EDC/HOBt | 85 - 95 | > 90 | Moderate | Water-soluble carbodiimide, useful for solution-phase synthesis with easy workup. |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of Boc-Glu(OMe)-OH using HATU
This protocol describes the coupling of Boc-Glu(OMe)-OH to a generic amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl).
Materials:
-
Boc-Glu(OMe)-OH
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve Boc-Glu(OMe)-OH (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.1 eq) to the solution to neutralize the hydrochloride and deprotonate the carboxylic acid. Stir for 5 minutes.
-
Add HATU (1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Solid-Phase Coupling of Boc-Glu(OMe)-OH using HBTU
This protocol outlines a standard coupling cycle in Boc-SPPS on a resin-bound peptide with a free N-terminus.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-Glu(OMe)-OH
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for Fmoc-based deprotection if applicable in a mixed strategy)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
If the N-terminal protecting group is Fmoc, deprotect with 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve Boc-Glu(OMe)-OH (3.0 eq relative to resin loading) and HBTU (2.9 eq) in DMF.
-
Add DIPEA (6.0 eq) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using a qualitative method like the Kaiser test (for free primary amines).
-
If the coupling is incomplete, a second coupling can be performed.
-
Once the coupling is complete, wash the resin thoroughly with DMF and then with DCM.
Mandatory Visualization
Caption: Comparative workflow for solution-phase and solid-phase coupling of Boc-Glu(OMe)-OH.
Caption: Desired reaction pathway versus common side reactions in Boc-Glu(OMe)-OH coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Identifying and minimizing side reactions of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, commonly known as Boc-Glu(OMe)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider when using Boc-Glu(OMe)-OH in peptide synthesis?
A1: The three most common side reactions are:
-
Pyroglutamate Formation: Intramolecular cyclization of the glutamic acid residue to form a pyroglutamyl (pGlu) species. This is often promoted by acidic conditions used for Boc deprotection or elevated temperatures.
-
Methyl Ester Hydrolysis: The methyl ester on the side chain can be hydrolyzed back to a carboxylic acid, particularly under basic conditions.
-
Tert-butylation: The tert-butyl cation generated during the acidic cleavage of the Boc group can alkylate electron-rich amino acid residues, such as tryptophan and methionine.
Q2: How can I detect these side reactions?
A2: The most effective analytical techniques for detecting and quantifying these side reactions are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
HPLC: Can be used to separate the desired peptide from side products. A shift in retention time can indicate a modification. For example, the formation of the less polar pyroglutamate derivative may result in a longer retention time in reverse-phase HPLC.[2][3]
-
LC-MS: Provides mass information for the eluting peaks, allowing for the identification of specific modifications. For instance, pyroglutamate formation results in a mass loss of 18 Da (loss of water).[2][3] Tert-butylation will result in a mass increase of 56 Da.
Q3: What are the optimal storage conditions for Boc-Glu(OMe)-OH?
A3: Boc-Glu(OMe)-OH is typically a white to off-white solid and should be stored in a refrigerator at 2-8°C to maintain its integrity and reactivity.[4] It is soluble in organic solvents like methanol and dichloromethane.[4]
Troubleshooting Guides
Issue 1: Presence of an Unexpected Peak with a Mass Loss of 18 Da
Question: My LC-MS analysis shows a significant impurity with a mass 18 Da lower than my target peptide. What is this and how can I minimize it?
Answer: This is highly indicative of pyroglutamate formation , where the N-terminal glutamic acid residue cyclizes.
Diagram of Pyroglutamate Formation:
Caption: Pyroglutamate formation from an N-terminal Boc-Glu(OMe) residue.
Troubleshooting and Minimization Strategies:
| Strategy | Description |
| Optimize Deprotection Time | Minimize the exposure to acidic conditions. Use the shortest effective time for complete Boc removal. |
| Control Temperature | Avoid elevated temperatures during synthesis and cleavage steps, as heat can promote cyclization. |
| pH Control | The rate of pyroglutamate formation from glutamic acid is minimal around pH 6.2 and increases at more acidic (pH 4) or basic (pH 8) conditions.[5] Maintain a near-neutral pH during workup and purification where possible. |
| Use Milder Deprotection Reagents | While TFA is standard, for particularly sensitive sequences, exploring milder acidic conditions might be beneficial. 4 M HCl in dioxane is another common reagent for Boc deprotection.[6] |
| Direct Incorporation of pGlu | If the N-terminal pyroglutamyl residue is the desired final product, it is often more efficient to use Boc-pGlu-OH in the final coupling step rather than relying on in-situ cyclization.[7] |
Quantitative Data on Pyroglutamate Formation:
Issue 2: Saponification of the Methyl Ester Side Chain
Question: I am observing a peak in my LC-MS with a mass corresponding to the hydrolysis of the methyl ester. How can I prevent this?
Answer: This side reaction is the hydrolysis of the methyl ester to a carboxylic acid. This is more likely to occur under basic conditions.
Troubleshooting and Minimization Strategies:
| Strategy | Description |
| Avoid Strongly Basic Conditions | Be cautious during neutralization steps. While a tertiary amine base like diisopropylethylamine (DIEA) is necessary, prolonged exposure or the use of stronger bases should be avoided. |
| Use Alternative Protecting Groups | If ester hydrolysis is a persistent issue, consider using a more robust ester protecting group for the glutamic acid side chain, such as a benzyl (Bzl) or tert-butyl (tBu) ester, depending on your overall synthetic strategy.[8] |
| Purification Considerations | If a small amount of the hydrolyzed product is formed, it can often be separated from the desired product by reverse-phase HPLC due to the difference in polarity. |
Quantitative Data on Ester Hydrolysis:
Specific kinetic data for the hydrolysis of the methyl ester in Boc-Glu(OMe)-OH is not extensively published. However, base-catalyzed hydrolysis of methyl esters is a well-known reaction.[9] The rate is dependent on the base concentration, temperature, and solvent system.
Issue 3: Unexpected Mass Additions of +56 Da
Question: My mass spectrometry results show peaks with a mass increase of 56 Da, especially in peptides containing Tryptophan or Methionine. What is the cause?
Answer: This is likely due to tert-butylation of nucleophilic side chains by the tert-butyl cation generated during Boc deprotection.
Diagram of Tert-butylation Side Reaction:
Caption: Tert-butylation of a nucleophilic residue during Boc deprotection.
Troubleshooting and Minimization Strategies:
| Strategy | Description |
| Use of Scavengers | This is the most effective method. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" the tert-butyl cations before they can react with the peptide. |
| Common Scavengers | A common scavenger cocktail for TFA cleavage is a mixture of water and triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS). For peptides containing tryptophan, scavengers like thioanisole or 1,2-ethanedithiol (EDT) can be added. |
Recommended Scavenger Cocktails:
| Sensitive Residue(s) | Recommended Scavenger(s) |
| General Use | Water, Triisopropylsilane (TIS) |
| Tryptophan (Trp) | Thioanisole, 1,2-Ethanedithiol (EDT), TIS |
| Methionine (Met) | Thioanisole |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Boc-Glu(OMe)-OH
This protocol describes a general cycle for the incorporation of a Boc-protected amino acid in manual SPPS.
Workflow for a Single Coupling Cycle in Boc-SPPS:
Caption: General workflow for a single coupling cycle in Boc-SPPS.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in a reaction vessel.
-
Add dichloromethane (DCM) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the solvent.
2. Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM.
3. Neutralization:
-
Wash the resin with isopropanol (IPA) and then DCM.
-
Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM.
4. Coupling of Boc-Glu(OMe)-OH:
-
In a separate vial, dissolve 2-4 equivalents of Boc-Glu(OMe)-OH and a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in N,N-dimethylformamide (DMF).
-
Add this solution to the resin.
-
Add 4-6 equivalents of DIEA to the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test (a negative result indicates complete coupling).
-
If the coupling is incomplete, the coupling step can be repeated.
5. Washing:
-
After complete coupling, drain the reaction solution.
-
Wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.
6. Final Cleavage:
-
After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Collect the peptide by centrifugation and wash with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 2: Analysis of Side Products by LC-MS
1. Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
2. LC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the peptide of interest (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: A range appropriate for the expected mass of the peptide and its potential side products.
3. Data Analysis:
-
Analyze the total ion chromatogram (TIC) for the presence of multiple peaks.
-
Examine the mass spectrum of each peak to identify the molecular weight of the components.
-
Look for the expected mass of the target peptide, as well as masses corresponding to potential side products (e.g., -18 Da for pyroglutamate, +56 Da for tert-butylation).
References
- 1. benchchem.com [benchchem.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
- 5. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Strategies to Mitigate Racemization of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide strategies for preventing racemization of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, commonly known as Boc-L-glutamic acid 5-methyl ester (Boc-Glu(OMe)-OH), during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of synthesizing peptides with Boc-Glu(OMe)-OH?
A1: Racemization is the process where the stereochemical integrity of the α-carbon in the L-amino acid derivative, Boc-L-Glu(OMe)-OH, is lost during the chemical reaction. This results in the formation of its D-enantiomer, Boc-D-Glu(OMe)-OH. The final product becomes a mixture of diastereomeric peptides, which can be difficult to separate and may have significantly different biological activities.
Q2: What is the primary mechanism leading to the racemization of Boc-Glu(OMe)-OH during peptide coupling?
A2: The main pathway for racemization of N-alkoxycarbonyl-protected amino acids involves the formation of a 5(4H)-oxazolone intermediate. This occurs upon the activation of the carboxylic acid group. The α-proton of this oxazolone is acidic and can be readily abstracted by a base, leading to a loss of chirality. The subsequent attack by the amine component on the achiral oxazolone intermediate results in a mixture of L- and D-isomers in the peptide chain.[1]
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors during the coupling step critically influence the degree of racemization:
-
Coupling Reagents: The choice of activating agent is paramount.
-
Additives: The presence of racemization-suppressing additives is often essential.
-
Base: The type, strength, and stoichiometry of the base used play a crucial role.
-
Temperature: Higher temperatures generally accelerate the rate of racemization.
-
Pre-activation Time: Prolonged activation of the amino acid before coupling increases the risk of racemization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of D-Glu(OMe) diastereomer detected after coupling. | Inappropriate Coupling Reagent: Using carbodiimides like DCC or DIC without additives is known to promote racemization via a highly reactive O-acylisourea intermediate which readily forms an oxazolone. | Switch to an aminium/uronium or phosphonium-based coupling reagent. Reagents such as HATU, HBTU, or PyBOP are preferred as they form active esters that are less prone to racemization.[2][3][4] HATU, in particular, is known for its high reactivity and low epimerization rates.[4][5] |
| Absence of Racemization-Suppressing Additives: Coupling reactions, especially with carbodiimides, are highly susceptible to racemization without additives to trap the activated intermediate. | Incorporate additives like HOBt, HOAt, or Oxyma. These additives react with the activated amino acid to form an active ester that is more stable and less likely to cyclize into an oxazolone.[6][7] Oxyma and HOAt are often considered more effective than HOBt in suppressing racemization.[7] | |
| Use of a Strong or Sterically Unhindered Base: Strong bases can directly abstract the acidic α-proton of the activated amino acid or the oxazolone intermediate. | Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are recommended over stronger bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[7] Ensure to use the minimum necessary amount of base. | |
| Elevated Reaction Temperature: The rate of racemization increases with temperature. | Conduct the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly reduce racemization.[6] | |
| Prolonged Pre-activation Time: Allowing the Boc-Glu(OMe)-OH to exist in its activated state for an extended period before the addition of the amine component provides more opportunity for oxazolone formation and subsequent racemization. | Minimize the pre-activation time. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component. | |
| Low coupling efficiency observed when attempting to minimize racemization. | Steric Hindrance: The side chain of glutamic acid derivatives can sometimes lead to slower coupling reactions, especially when coupling to a sterically hindered amine. | Use a more potent coupling reagent. HATU or COMU are known for their high efficiency, even with sterically hindered amino acids.[8] Using HOAt as an additive can also enhance the coupling rate.[4] |
| Insufficient Activation: Milder conditions chosen to suppress racemization may not be sufficient for complete coupling. | Slightly increase the equivalents of the coupling reagent and additive. A modest increase can improve the reaction rate without significantly increasing racemization, especially when using a low-racemization protocol. |
Data Presentation
The following table summarizes the relative racemization potential of different coupling strategies. The percentage of the D-isomer can vary based on the specific amino acid sequence, solvent, and temperature. The data presented here is a compilation of representative values from studies on various N-protected amino acids to illustrate general trends. Studies have indicated that Z-Glu(OMe) active esters have a slower racemization rate compared to analogous aspartic acid and cysteine derivatives.[6]
| Coupling Reagent | Additive | Base | % D-Isomer (Epimerization) | Key Observations |
| DCC/DIC | None | DIEA | High (>5%) | High risk of racemization due to oxazolone formation.[6] |
| DCC/DIC | HOBt | DIEA | Low (1-5%) | HOBt significantly suppresses racemization by forming a more stable active ester.[5][6] |
| DCC/DIC | HOAt | DIEA | Very Low (<2%) | HOAt is generally more effective than HOBt at suppressing racemization.[6] |
| DCC/DIC | Oxyma | DIEA | Very Low (<2%) | Oxyma is a highly effective, non-explosive alternative to HOBt and HOAt.[9] |
| HBTU | HOBt | DIEA | Low (1-3%) | A reliable and widely used coupling reagent with good performance.[2][4] |
| HBTU | HOBt | NMM | Very Low (<1%) | The use of a weaker base like NMM further reduces racemization.[2] |
| HATU | HOAt | DIEA | Very Low (<1.5%) | Highly reactive and very effective at minimizing racemization, especially for difficult couplings.[2][4] |
| HATU | HOAt | NMM | Extremely Low (<0.5%) | Considered one of the best combinations for minimizing racemization.[2] |
| PyBOP | HOBt | DIEA | Low (2-4%) | A good phosphonium-based alternative, though generally shows slightly higher racemization than aminium salts.[2] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU/NMM
This protocol is recommended for couplings where minimizing racemization is critical.
Materials:
-
Boc-L-Glu(OMe)-OH (1.0 eq.)
-
Amine component (e.g., resin-bound peptide with a free N-terminus) (1.0 eq.)
-
HATU (1.0 eq.)
-
N-methylmorpholine (NMM) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve Boc-L-Glu(OMe)-OH (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
Add the amine component to the mixture.
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Add NMM (2.0 eq.) dropwise to the cooled mixture while stirring.
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.
-
Continue stirring at room temperature for an additional 2-4 hours.
-
Monitor the reaction progress by a suitable method (e.g., Kaiser test for solid-phase synthesis or LC-MS for solution-phase).
-
Upon completion, proceed with the appropriate washing (for solid-phase) or work-up and purification (for solution-phase) procedures.
Protocol 2: Economical Low-Racemization Coupling using DIC/Oxyma
This protocol offers a cost-effective alternative with excellent racemization suppression.
Materials:
-
Boc-L-Glu(OMe)-OH (1.1 eq.)
-
Amine component (1.0 eq.)
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.1 eq.)
-
DIC (Diisopropylcarbodiimide) (1.1 eq.)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
Swell the resin (if applicable) in the chosen solvent (DMF or DCM).
-
In a separate vessel, dissolve Boc-L-Glu(OMe)-OH (1.1 eq.) and Oxyma (1.1 eq.) in the solvent.
-
Add this solution to the reaction vessel containing the amine component.
-
Add DIC (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction for completion.
-
Upon completion, proceed with the standard washing or work-up procedures. The diisopropylurea byproduct of DIC is soluble in DCM and can be washed away in solid-phase synthesis.
Visualizations
Caption: Mechanism of racemization via oxazolone formation and the suppression pathway.
Caption: Decision workflow for minimizing racemization during peptide coupling.
References
- 1. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Methods to improve the yield of peptides containing (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
Technical Support Center: Peptide Synthesis with Boc-L-Glu(OMe)-OH
This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of peptides containing (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, also known as Boc-L-Glu(OMe)-OH.
Troubleshooting Guide: Low Peptide Yield
Low yield is a common issue in solid-phase peptide synthesis (SPPS). The following section addresses potential causes and solutions when incorporating Boc-L-Glu(OMe)-OH into your peptide sequence.
Question: I am experiencing a significantly lower than expected yield after synthesizing a peptide containing Boc-L-Glu(OMe)-OH. What are the potential causes and how can I troubleshoot this?
Answer:
Low yield in peptides containing Boc-L-Glu(OMe)-OH can stem from several factors, primarily related to incomplete reactions during the SPPS cycle. Below is a step-by-step guide to help you identify and resolve the issue.
Incomplete Coupling of Boc-L-Glu(OMe)-OH
Incomplete coupling of the incoming amino acid is one of the most frequent causes of low yield. The bulky Boc protecting group and the specific stereochemistry of the amino acid can sometimes hinder the reaction.
Troubleshooting Steps:
-
Verify Coupling Completion: Always perform a qualitative test, such as the Kaiser test or a Chloranil test, after the coupling step to ensure the reaction has gone to completion. A positive Kaiser test (blue beads) indicates the presence of free primary amines, signifying an incomplete coupling.
-
Extend Reaction Time: If the test is positive, you can extend the coupling reaction time (e.g., from 2 hours to 4 hours) or perform a second coupling (double coupling) before proceeding to the deprotection step.
-
Optimize Coupling Reagents: The choice of coupling reagent can significantly impact efficiency. If you are using standard reagents like HBTU/HOBt, consider switching to a more potent activator.
Table 1: Comparison of Common Coupling Reagents in SPPS
| Coupling Reagent | Advantages | Disadvantages | Typical Yield Improvement |
| HBTU/HOBt | Reliable, cost-effective, low racemization. | May be less effective for sterically hindered couplings. | Baseline |
| HATU | Highly effective for hindered couplings, faster reaction times. | More expensive, can be less stable. | 10-20% increase |
| DIC/Oxym | Good for preventing racemization. | DIC can form an insoluble urea byproduct. | 5-15% increase |
Note: Yield improvements are illustrative and can vary based on the peptide sequence and synthesis conditions.
Incomplete Deprotection of the Boc Group
Incomplete removal of the Boc protecting group from the previously coupled residue will prevent the subsequent coupling of Boc-L-Glu(OMe)-OH, leading to a truncated peptide sequence and low yield of the desired product.
Troubleshooting Steps:
-
Check Deprotection Reagent: Ensure your deprotection solution, typically Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), is fresh. TFA is hygroscopic and can lose efficacy over time.
-
Increase Deprotection Time: Extend the deprotection time or perform a second deprotection step to ensure complete removal of the Boc group.
Side Reactions Involving the Methoxy Side Chain
While the methyl ester on the side chain of Boc-L-Glu(OMe)-OH is generally stable, side reactions can occur under certain conditions, although this is less common than coupling or deprotection issues.
Troubleshooting Steps:
-
Avoid Strong Basic Conditions: Prolonged exposure to strong bases can potentially lead to hydrolysis or transesterification of the methyl ester. Ensure that the base used for neutralization (e.g., DIPEA) is used appropriately and not for extended periods.
Workflow for Troubleshooting Low Yield
The following diagram outlines a logical workflow for troubleshooting low peptide yield when using Boc-L-Glu(OMe)-OH.
Overcoming challenges in the deprotection of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deprotection of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a derivative of glutamic acid where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain carboxylic acid is esterified as a methyl ester.[1][2][3][4] This compound is commonly used in peptide synthesis and other organic chemistry applications.
Q2: What are the most common methods for the deprotection of this compound?
The most common method for Boc deprotection is treatment with a strong acid.[5][6] The typical reagents used are trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in a solvent such as dioxane or methanol.[5][7]
Q3: What are the potential side reactions during the deprotection of this compound?
The primary side reaction of concern is the acid-catalyzed hydrolysis of the methyl ester. Additionally, the tert-butyl cation generated during the deprotection can lead to alkylation of any nucleophilic groups present in the molecule or scavengers.[8][9]
Q4: How can I monitor the progress of the deprotection reaction?
The progress of the reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): The deprotected product, being more polar, will have a lower Rf value than the starting material.[7][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to observe the disappearance of the starting material and the appearance of the product peak with the expected mass.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the singlet corresponding to the Boc group protons at around 1.4 ppm can be monitored to confirm deprotection.[10]
Troubleshooting Guide
Problem 1: Incomplete or Slow Deprotection
Symptoms:
-
Persistence of starting material as observed by TLC or LC-MS after the expected reaction time.
-
Low yield of the desired product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). For substrates resistant to standard conditions, stronger acidic conditions may be required.[10][11][12] |
| Suboptimal Reaction Time or Temperature | Increase the reaction time and monitor the progress closely. If the reaction is still sluggish, a moderate increase in temperature may be beneficial, but be cautious of potential side reactions.[10][11] |
| Poor Solubility of Starting Material | Ensure the starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvent systems.[10][12] |
| Reagent Quality | Use fresh, high-purity reagents. TFA is hygroscopic, and the presence of water can reduce its effectiveness.[11] |
Problem 2: Presence of Impurities and Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS in addition to the starting material and desired product.
-
Difficulty in purifying the final product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Hydrolysis of the Methyl Ester | Use milder acidic conditions or shorter reaction times. If ester hydrolysis is a significant issue, consider alternative deprotection methods that are less harsh. |
| Alkylation by the tert-butyl cation | Add a scavenger, such as triisopropylsilane (TIS) or anisole, to the reaction mixture. These scavengers will trap the tert-butyl cation, preventing it from reacting with other nucleophiles.[8][9] |
| Residual Acid in the Final Product | After the reaction is complete, ensure thorough removal of the acid. This can be achieved by co-evaporation with a suitable solvent like toluene or by performing an aqueous workup with a mild base.[7] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve this compound in anhydrous DCM (concentration typically 0.1-0.2 M).[7]
-
Cool the solution to 0 °C in an ice bath.[7]
-
Slowly add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[7] For potentially sensitive substrates, consider adding a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[7]
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[7]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[7]
-
The crude product can then be purified by a suitable method, such as recrystallization or chromatography.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolve this compound in anhydrous 1,4-dioxane.
-
Add a solution of 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 30 minutes to 3 hours.[5]
-
Upon completion, evaporate the solvent under reduced pressure.
-
Triturate the residue with diethyl ether and filter to obtain the hydrochloride salt of the deprotected amino acid.[5]
Data Presentation
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent | Solvent | Concentration | Typical Time | Purity (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% | 60 min | >95% | [7] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | 30 min | >95% | [5] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20% | 2 hours | Substrate dependent | [13] |
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Troubleshooting logic for overcoming challenges in Boc deprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 45214-91-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - [sigmaaldrich.com]
- 4. This compound | 45214-91-3 | Hangzhou Cheminspire technologies Co., Ltd. [cheminspire.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Resolving solubility issues with (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving solubility issues with (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, commonly known as Boc-Glu(OMe)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a derivative of the amino acid L-glutamic acid.[1] It features a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester on the side-chain carboxylic acid. This modification enhances its solubility and reactivity in organic synthesis, making it a valuable building block in peptide synthesis and the development of pharmaceuticals.[2]
Q2: In which organic solvents is Boc-Glu(OMe)-OH typically soluble?
Boc-Glu(OMe)-OH is generally soluble in polar organic solvents. It has been reported to be soluble in methanol, dichloromethane, and dimethyl sulfoxide (DMSO).[1][2] For many Boc-protected amino acids, N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are also effective solvents.
Q3: I am observing low coupling efficiency in my peptide synthesis. Could this be related to the solubility of Boc-Glu(OMe)-OH?
Yes, poor solubility of the amino acid derivative can directly lead to low coupling efficiency. If the compound is not fully dissolved, it is not completely available to react, which can result in incomplete coupling. It is crucial to ensure complete dissolution before adding it to the reaction vessel.
Q4: Can heating be used to improve the solubility of Boc-Glu(OMe)-OH?
Gentle warming can be an effective method to increase the solubility of Boc-protected amino acids. However, this should be done with caution, as excessive heat can lead to the degradation of the compound. It is advisable to first test the thermal stability of the compound on a small scale and to warm the solution gently, for instance, in a water bath at a temperature not exceeding 40°C.
Q5: My Boc-Glu(OMe)-OH precipitated out of the solution. What should I do?
Precipitation can occur due to several factors, including changes in temperature, solvent evaporation, or reaching the solubility limit. To redissolve the compound, you can try adding a small amount of a stronger co-solvent (like DMSO), gently warming the solution while stirring, or using sonication to break up the precipitate.
Solubility Data
The following table summarizes the solubility of this compound in various organic solvents. Please note that solubility can be influenced by factors such as purity, temperature, and moisture content.
| Solvent | Chemical Formula | Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[1] | Ultrasonic assistance may be required. Use freshly opened DMSO as it is hygroscopic.[1] |
| Methanol (MeOH) | CH₃OH | Soluble[2] | Quantitative data not readily available. |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[2] | Quantitative data not readily available. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Likely soluble | A common solvent for peptide synthesis; quantitative data for this specific compound is not readily available. |
| Tetrahydrofuran (THF) | C₄H₈O | Likely sparingly soluble | Generally less effective for polar amino acid derivatives. |
| Acetonitrile (ACN) | C₂H₃N | Likely sparingly soluble | Solubility may be limited. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Likely poorly soluble | A less polar solvent, generally not ideal for this compound. |
Troubleshooting Guide for Solubility Issues
If you are encountering difficulties in dissolving this compound, follow this step-by-step troubleshooting guide.
dot graph T_S_Workflow { bgcolor="#FFFFFF"; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];
A [label="Start: Undissolved Compound", fillcolor="#F1F3F4"]; B [label="Step 1: Select Initial Solvent\n(e.g., DCM, MeOH, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Is the compound fully dissolved?", shape=diamond, fillcolor="#FBBC05"]; D [label="Step 2: Apply Gentle Agitation/Vortexing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Is the compound fully dissolved?", shape=diamond, fillcolor="#FBBC05"]; F [label="Step 3: Use Sonication\n(5-10 minutes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Is the compound fully dissolved?", shape=diamond, fillcolor="#FBBC05"]; H [label="Step 4: Apply Gentle Warming\n(Water bath, <= 40°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Is the compound fully dissolved?", shape=diamond, fillcolor="#FBBC05"]; J [label="Step 5: Use a Stronger Co-Solvent\n(e.g., add a small amount of DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Is the compound fully dissolved?", shape=diamond, fillcolor="#FBBC05"]; L [label="Success: Compound Dissolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; M [label="Issue Persists:\n- Verify compound purity\n- Re-evaluate solvent choice\n- Consider a different batch", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D [label="No"]; C -> L [label="Yes"]; D -> E; E -> F [label="No"]; E -> L [label="Yes"]; F -> G; G -> H [label="No"]; G -> L [label="Yes"]; H -> I; I -> J [label="No"]; I -> L [label="Yes"]; J -> K; K -> M [label="No"]; K -> L [label="Yes"]; }
Caption: Troubleshooting workflow for dissolving Boc-Glu(OMe)-OH.
Experimental Protocol: Dissolution of this compound
This protocol outlines a systematic approach to dissolving Boc-Glu(OMe)-OH for use in a typical organic reaction, such as peptide coupling.
Materials:
-
This compound (Boc-Glu(OMe)-OH)
-
Primary solvent (e.g., Dichloromethane, Methanol, or N,N-Dimethylformamide)
-
Co-solvent (e.g., Dimethyl sulfoxide)
-
Sterile reaction vessel
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Ultrasonic bath
-
Water bath
Procedure:
-
Preparation:
-
Ensure the reaction vessel is clean and dry.
-
Weigh the required amount of Boc-Glu(OMe)-OH and add it to the vessel.
-
-
Initial Dissolution Attempt:
-
Add the calculated volume of the primary solvent to the reaction vessel.
-
Agitate the mixture using a vortex mixer or a magnetic stirrer for 2-3 minutes at room temperature.
-
Visually inspect the solution for any undissolved particles.
-
-
Sonication (if necessary):
-
If the compound is not fully dissolved, place the vessel in an ultrasonic bath.
-
Sonicate for 5-10 minutes.
-
Again, visually inspect the solution.
-
-
Gentle Warming (if necessary):
-
If undissolved solid remains, place the vessel in a water bath pre-heated to no more than 40°C.
-
Continue to stir the solution while warming for 5-10 minutes.
-
Allow the solution to cool to room temperature.
-
-
Use of a Co-solvent (if necessary):
-
If the compound is still not fully dissolved, add a small amount of a stronger co-solvent, such as DMSO, dropwise while stirring.
-
Continue to add the co-solvent until the solid is completely dissolved. Be mindful of the total volume and the potential impact of the co-solvent on your subsequent reaction.
-
-
Final Check:
-
Once the solid is no longer visible, continue to stir for an additional 5 minutes to ensure a homogenous solution.
-
The solution is now ready for use in your experimental setup.
-
Factors Affecting Solubility
The solubility of Boc-Glu(OMe)-OH is influenced by a combination of factors related to its molecular structure and the properties of the solvent.
dot graph Factors_Affecting_Solubility { bgcolor="#FFFFFF"; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];
Solubility [label="Solubility of\nBoc-Glu(OMe)-OH", fillcolor="#F1F3F4", shape=ellipse];
Compound_Properties [label="Compound Properties", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent_Properties [label="Solvent Properties", fillcolor="#4285F4", fontcolor="#FFFFFF"]; External_Factors [label="External Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Boc_Group [label="Bulky, Non-polar\nBoc Group", fillcolor="#F1F3F4"]; Carboxylic_Acid [label="Polar Carboxylic Acid\nand Methyl Ester", fillcolor="#F1F3F4"]; Polarity [label="Solvent Polarity", fillcolor="#F1F3F4"]; H_Bonding [label="Hydrogen Bonding\nCapacity", fillcolor="#F1F3F4"]; Temperature [label="Temperature", fillcolor="#F1F3F4"]; Purity [label="Compound Purity", fillcolor="#F1F3F4"];
Solubility -> Compound_Properties; Solubility -> Solvent_Properties; Solubility -> External_Factors;
Compound_Properties -> Boc_Group; Compound_Properties -> Carboxylic_Acid; Solvent_Properties -> Polarity; Solvent_Properties -> H_Bonding; External_Factors -> Temperature; External_Factors -> Purity; }
Caption: Key factors influencing the solubility of Boc-Glu(OMe)-OH.
References
Long-term stability problems of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid (Boc-L-glutamic acid 5-methyl ester).
Frequently Asked Questions (FAQs)
Q1: What are the primary long-term stability concerns for this compound?
A1: The primary long-term stability concerns are:
-
Intramolecular Cyclization: The molecule can undergo intramolecular cyclization to form N-Boc-pyroglutamic acid methyl ester. This is a significant degradation pathway, particularly under non-neutral pH conditions.
-
Hydrolysis: As with most esters, the methyl ester group is susceptible to hydrolysis, which would yield (S)-2-((tert-butoxycarbonyl)amino)pentanedioic acid.
-
Hygroscopicity: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can potentially accelerate degradation pathways such as hydrolysis and cyclization.
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group is labile to acidic conditions, which can lead to its removal.[3][4][5][6]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
-
Desiccation: Due to its hygroscopic nature, it is crucial to store the compound over a desiccant such as silica gel.[1][2]
Q3: What are the major degradation products I should be aware of?
A3: The primary degradation products to monitor are:
-
N-Boc-pyroglutamic acid methyl ester: Formed via intramolecular cyclization.
-
(S)-2-((tert-butoxycarbonyl)amino)pentanedioic acid: Resulting from the hydrolysis of the methyl ester.
-
(S)-5-methoxy-5-oxo-2-aminopentanoic acid: Formed upon the acid-catalyzed removal of the Boc group.
Q4: How does pH affect the stability of the compound in solution?
A4: The stability of the compound in solution is significantly influenced by pH. Based on studies of similar N-terminal glutamic acid residues, the formation of pyroglutamate is favored at both acidic (pH 4) and basic (pH 8) conditions.[4][5] The compound is expected to be most stable at a neutral pH (around 6-7).
Troubleshooting Guides
Problem 1: Inconsistent results in peptide synthesis.
-
Possible Cause: Degradation of the this compound starting material.
-
Troubleshooting Steps:
-
Purity Check: Before use, verify the purity of the compound using a suitable analytical method like HPLC or NMR (see Experimental Protocols section).
-
Proper Handling: Ensure the compound is handled under an inert atmosphere and that exposure to ambient moisture is minimized.
-
Storage Verification: Confirm that the compound has been stored correctly at 2-8°C with a desiccant.
-
Problem 2: Appearance of an unexpected peak in HPLC analysis of the starting material.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Peak Identification: Attempt to identify the impurity by mass spectrometry (MS). A mass corresponding to N-Boc-pyroglutamic acid methyl ester (loss of water) or the diacid (hydrolysis product) would be indicative of degradation.
-
Review Storage and Handling: Investigate the storage conditions and handling procedures for any deviations from the recommendations.
-
Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to confirm the identity of the degradation products under various stress conditions.
-
Data Presentation
Table 1: pH-Dependent Rate of Pyroglutamate Formation for N-terminal Glutamic Acid in a Monoclonal Antibody at 45°C (Analogous System)
| pH | Half-life of N-terminal Glutamic Acid | Relative Rate of Formation |
| 4.1 | ~9 months | Increased |
| 6.2 | Not reported (rate is minimal) | Minimal |
| 8.0 | Not reported (rate is increased) | Increased |
Data adapted from studies on monoclonal antibodies and is intended to be illustrative of the pH effect on the cyclization of N-terminal glutamic acid residues.[8]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
-
Objective: To separate and quantify this compound from its potential degradation products.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
-
Protocol 2: Forced Degradation Study
-
Objective: To identify the potential degradation pathways and products under stress conditions.
-
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples by the stability-indicating HPLC method and LC-MS to identify and characterize the degradation products.
-
Visualizations
Caption: Primary degradation pathways of the target compound.
Caption: Workflow for HPLC purity analysis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 7. chemimpex.com [chemimpex.com]
- 8. medchemexpress.com [medchemexpress.com]
Analytical techniques for detecting impurities in (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
Welcome to the technical support center for the analytical characterization of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid (also known as Boc-Glu(OMe)-OH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on detecting and quantifying impurities in this critical reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental analysis.
Analytical Techniques Overview
A multi-faceted approach is often necessary for a comprehensive purity assessment of this compound. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each method provides unique insights into the purity and identity of the compound.
Potential Impurities:
Impurities in this compound can originate from the synthetic process or degradation. Common impurities may include:
-
Diastereomers: The corresponding (R)-enantiomer.
-
Incompletely protected amino acids: Glutamic acid methyl ester.
-
By-products from the introduction of the Boc group. [2]
-
Related substances: Di-tert-butyl dicarbonate, N-methylmorpholine, and ethyl chloroformate from the synthesis process.[3]
-
Degradation products: For example, in-source cyclization to pyroglutamic acid derivatives during LC-MS analysis.[4]
Below is a general workflow for the analysis of impurities in this compound.
Troubleshooting Guides & FAQs
High-Performance Liquid Chromatography (HPLC) Analysis
Q1: I am seeing peak tailing for the main compound in my reversed-phase HPLC analysis. What could be the cause and how can I fix it?
A1: Peak tailing in HPLC can be caused by several factors. Here are some common causes and solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic carboxylic acid group of your analyte.
-
Solution: Use a highly end-capped column or a column with a modern, high-purity silica. Alternatively, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can help to mask the silanol groups.
-
-
Insufficient Buffer Capacity: If the mobile phase pH is not well-controlled, the ionization state of the analyte can vary, leading to peak tailing.
-
Solution: Ensure your buffer concentration is sufficient (typically 25-50 mM) and that the mobile phase pH is at least one pH unit away from the pKa of your analyte.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
Q2: My retention times are drifting between injections. What should I check?
A2: Retention time drift can be frustrating. Here are some potential causes and troubleshooting steps:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs.
-
Solution: Increase the equilibration time between injections.
-
-
Mobile Phase Composition Change: The composition of your mobile phase may be changing over time due to evaporation of the more volatile component.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Q3: How can I separate the (S)- and (R)-enantiomers of Boc-Glu(OMe)-OH?
A3: Chiral HPLC is the method of choice for separating enantiomers. For Boc-protected amino acids, reversed-phase mode on a chiral stationary phase (CSP) is often effective.[5]
-
Recommended Columns: Macrocyclic glycopeptide-based CSPs like those based on teicoplanin or ristocetin A have shown good selectivity for Boc-amino acids.[5][6]
-
Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or ammonium formate), which are compatible with mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Q1: I am not detecting my compound of interest or the signal is very weak in my LC-MS analysis. What are the possible reasons?
A1: Poor signal intensity in LC-MS can stem from various issues:
-
Inappropriate Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule. Ensure your ESI source is clean and optimized.
-
Suboptimal Mobile Phase: The mobile phase composition can significantly impact ionization efficiency. For positive ion mode, acidic modifiers like formic acid are generally preferred. For negative ion mode, a basic modifier might be necessary.
-
Ion Suppression: Co-eluting impurities or matrix components can suppress the ionization of your analyte.
-
Solution: Improve the chromatographic separation to resolve the analyte from interfering compounds. A thorough sample clean-up can also help.
-
-
Incorrect Mass Spectrometer Settings: Ensure the mass spectrometer is properly calibrated and the settings (e.g., capillary voltage, cone voltage, gas flows) are optimized for your compound.
Q2: I am observing a peak with the mass of my compound but at a different retention time. What could this be?
A2: This could be an isomer of your compound. For this compound, the most likely isomer is the (R)-enantiomer. To confirm this, you would need to perform a chiral separation. Another possibility is an in-source reaction, such as cyclization to a pyroglutamic acid derivative, which can occur with glutamic acid and its derivatives.[4]
Q3: How can I identify unknown impurities using LC-MS/MS?
A3: LC-MS/MS is a powerful tool for structural elucidation of unknown impurities.
-
Accurate Mass Measurement: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide an accurate mass of the impurity, which can be used to predict its elemental composition.
-
Fragmentation Analysis: By inducing fragmentation of the impurity ion (MS/MS), you can obtain a fragmentation pattern. This pattern provides information about the structure of the molecule. For Boc-protected amino acids, characteristic losses of isobutylene (56 Da) or the entire Boc group (100 Da) are often observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: The peaks in my 1H NMR spectrum are broad. What could be the cause?
A1: Broad peaks in an NMR spectrum can be due to several factors:
-
Sample Aggregation: The compound may be aggregating at the concentration used for the NMR analysis.
-
Solution: Try diluting the sample or acquiring the spectrum at a higher temperature.
-
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure your glassware is scrupulously clean. You can also add a chelating agent like EDTA to your sample.
-
-
Poor Shimming: The magnetic field homogeneity may not be optimal.
-
Solution: Re-shim the spectrometer.
-
Q2: How can I use NMR to determine the purity of my sample?
A2: Quantitative NMR (qNMR) is a precise method for purity determination.[7]
-
Procedure: A known amount of an internal standard with a known purity is added to a precisely weighed sample of your compound. The purity of your compound can then be calculated by comparing the integral of a signal from your compound to the integral of a signal from the internal standard.
-
Choosing an Internal Standard: The internal standard should have a simple spectrum with at least one signal that is well-resolved from the signals of your analyte and any impurities. It should also be stable and not react with your compound or the solvent.
Q3: What are the characteristic 1H and 13C NMR signals for this compound?
A3: While a full spectral analysis would be required for definitive assignment, the following are the expected characteristic signals:
-
1H NMR:
-
A singlet at ~1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group.
-
A multiplet for the alpha-proton (CH-N) around 4.0-4.3 ppm.
-
A singlet for the methyl ester protons (-OCH3) at ~3.7 ppm.
-
Multiplets for the methylene protons of the glutamic acid side chain.
-
A broad singlet for the NH proton.
-
-
13C NMR:
-
A signal around 28 ppm for the three methyl carbons of the tert-butyl group.
-
A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
-
A signal around 155 ppm for the carbonyl carbon of the Boc group.
-
Signals for the two carbonyl carbons of the acid and ester groups (typically in the range of 170-175 ppm).
-
A signal for the alpha-carbon around 53 ppm.
-
A signal for the methoxy carbon around 52 ppm.
-
Signals for the methylene carbons of the side chain.
-
Experimental Protocols
General HPLC Method for Purity Analysis
This method is a starting point and may require optimization for your specific instrument and impurity profile.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% B over 15 minutes is a good starting point. For better resolution of closely eluting impurities, a shallower gradient is recommended.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[2]
General NMR Sample Preparation for Purity and Structural Confirmation
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire 1H and 13C NMR spectra. For quantitative analysis, ensure a sufficient relaxation delay is used.
Quantitative Data Summary
The following table summarizes typical data that can be obtained from the different analytical techniques for a high-purity sample of this compound.
| Analytical Technique | Parameter | Typical Result |
| HPLC (Reversed-Phase) | Purity (by area %) | ≥ 98.0% |
| Chiral HPLC | Enantiomeric Purity (% S-isomer) | ≥ 99.5% |
| LC-MS | [M+H]⁺ | 262.13 |
| [M+Na]⁺ | 284.11 | |
| NMR | Purity (qNMR) | ≥ 98.0%[5] |
| Structure Confirmation | Consistent with proposed structure[5] |
Visualizations
The following diagram illustrates the logical relationship for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tdcommons.org [tdcommons.org]
- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. This compound | 45214-91-3 | Hangzhou Cheminspire technologies Co., Ltd. [cheminspire.com]
Validation & Comparative
A Comparative Analysis of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid and Other Protected Glutamic Acid Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriately protected amino acid derivatives is a critical decision that dictates the success of peptide synthesis. This guide provides a comprehensive comparative analysis of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, commonly known as Boc-Glu(OMe)-OH, with other widely used protected glutamic acid derivatives. This comparison focuses on their performance in solid-phase peptide synthesis (SPPS), highlighting key differences in physicochemical properties, reaction conditions, and potential side reactions, supported by experimental data and detailed protocols.
The strategic protection of the α-amino group and the γ-carboxyl group of glutamic acid is paramount to prevent unwanted side reactions during peptide chain elongation. Boc-Glu(OMe)-OH is a valuable derivative where the α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, and the side-chain carboxyl group is protected as a methyl ester. This guide will compare its utility against other common derivatives such as Boc-Glu(OBzl)-OH and Fmoc-Glu(OtBu)-OH, which employ different protection strategies.
Physicochemical Properties of Protected Glutamic Acid Derivatives
The choice of a protected amino acid can be influenced by its physical and chemical properties, such as solubility and stability. The following table summarizes key properties of the compared glutamic acid derivatives.
| Property | This compound (Boc-Glu(OMe)-OH) | (S)-2-((tert-butoxycarbonyl)amino)-5-oxo-5-(phenylmethoxy)pentanoic acid (Boc-Glu(OBzl)-OH) | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid (Fmoc-Glu(OtBu)-OH) |
| Molecular Formula | C11H19NO6 | C17H23NO6 | C24H27NO6 |
| Molecular Weight | 261.27 g/mol | 337.37 g/mol | 425.47 g/mol |
| Appearance | White to off-white solid[1] | White crystalline solid | White to off-white powder[2] |
| Solubility | Soluble in organic solvents like methanol and dichloromethane.[3] | Soluble in organic solvents. | Soluble in DMSO.[4][5] |
| α-Amino Protection | Boc (acid-labile) | Boc (acid-labile) | Fmoc (base-labile) |
| Side-Chain Protection | Methyl ester (OMe) | Benzyl ester (OBzl) | tert-Butyl ester (OtBu) |
| Deprotection of α-Amino Group | Acidic conditions (e.g., TFA)[6][7][8] | Acidic conditions (e.g., TFA)[6][7][8] | Basic conditions (e.g., piperidine)[9] |
| Deprotection of Side-Chain | Saponification (basic conditions) or strong acid | Strong acid (e.g., HF) or hydrogenolysis[3] | Strong acid (e.g., TFA)[3] |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The performance of these derivatives in SPPS can be evaluated based on coupling efficiency, the propensity for side reactions, and the overall yield and purity of the final peptide.
| Performance Metric | Boc-Glu(OMe)-OH | Boc-Glu(OBzl)-OH | Fmoc-Glu(OtBu)-OH |
| Coupling Efficiency | Generally high with standard coupling reagents.[10] | High, comparable to other Boc-protected amino acids.[11][12] | High, widely used in automated SPPS with excellent efficiency.[13] |
| Key Side Reactions | Potential for pyroglutamate formation at the N-terminus.[3] | Pyroglutamate formation, potential for side-product formation during harsh final cleavage (HF).[13] | Aspartimide formation, especially in sequences with adjacent Gly or Ser residues.[14] |
| Overall Yield & Purity | Generally good, dependent on the peptide sequence and coupling/deprotection efficiency. | Can provide high yields, though purity may be affected by harsh cleavage conditions.[15] | High yield and purity are achievable with optimized protocols, making it a standard for complex peptides.[13][16] |
| Compatibility | Boc/Bzl SPPS strategy. | Boc/Bzl SPPS strategy. | Fmoc/tBu SPPS strategy, compatible with a wide range of acid-sensitive modifications.[13] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these derivatives in peptide synthesis.
Boc-Glu(OMe)-OH Coupling Protocol (Manual SPPS)
This protocol describes a standard coupling procedure for incorporating Boc-Glu(OMe)-OH into a peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Glu(OMe)-OH
-
Coupling reagent (e.g., HBTU, DIC)
-
Additive (e.g., HOBt)
-
Base (e.g., DIPEA)
-
Solvents: DMF, DCM
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Glu(OMe)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Boc Group Deprotection Protocol
This protocol outlines the removal of the N-terminal Boc protecting group.[6][7][8]
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane (TIS), water)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes.[6]
-
Deprotection Cocktail: Prepare a deprotection solution of 25-50% TFA in DCM. Scavengers can be added to prevent side reactions.
-
Deprotection: Add the deprotection cocktail to the resin and agitate for 20-30 minutes at room temperature.[6]
-
Washing: Drain the deprotection solution and wash the resin with DCM (3x).
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIPEA in DCM (2x for 5 minutes each).[6][9]
-
Final Washing: Wash the resin thoroughly with DCM (3x) to remove excess base. The resin is now ready for the next coupling step.
Cleavage of Peptide from Resin (Boc/Bzl Strategy)
This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole)
-
Cold diethyl ether
-
Specialized HF cleavage apparatus
Procedure (using HF):
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Scavenger Addition: Place the dried resin in the reaction vessel of the HF apparatus and add the appropriate scavenger cocktail (e.g., 90% HF, 10% anisole).[8]
-
HF Cleavage: Carefully distill anhydrous HF into the reaction vessel at -78°C. Allow the reaction to proceed at 0°C for 1-2 hours with stirring.[8]
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extraction and Purification: Extract the peptide from the resin with a suitable solvent (e.g., aqueous acetic acid) and purify by HPLC.
Visualizing Workflows and Pathways
Experimental Workflow for SPPS
The general workflow for solid-phase peptide synthesis involves iterative cycles of deprotection and coupling, followed by final cleavage and purification.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship of Protection Strategies
The choice between Boc and Fmoc strategies is dictated by the lability of the protecting groups to acid and base, respectively.
Caption: Orthogonality of Boc/Bzl and Fmoc/tBu protection strategies.
Glutamatergic Synapse Signaling Pathway
Glutamic acid is the primary excitatory neurotransmitter in the central nervous system. Its signaling is mediated by ionotropic and metabotropic receptors.[17][18]
Caption: Simplified diagram of the glutamatergic synapse signaling pathway.
Conclusion
The choice of protected glutamic acid derivative is a critical parameter in peptide synthesis that influences the overall efficiency and outcome. This compound (Boc-Glu(OMe)-OH) is a valuable reagent within the Boc/Bzl SPPS strategy, offering a stable side-chain protection that can be removed under specific conditions. Its performance is comparable to the more traditional Boc-Glu(OBzl)-OH, with the choice between them often depending on the desired final deprotection strategy. For syntheses requiring milder conditions and compatibility with acid-sensitive modifications, the Fmoc/tBu strategy utilizing Fmoc-Glu(OtBu)-OH remains the preferred method in modern peptide chemistry, despite the potential for aspartimide formation. A thorough understanding of the chemical properties and potential side reactions associated with each derivative, as outlined in this guide, is essential for the rational design of a successful peptide synthesis campaign.
References
- 1. This compound, CasNo.45214-91-3 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]
- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Reagents for BOC-GLU(OME)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal coupling reagent is paramount for the successful synthesis of peptides. This choice directly influences reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an objective comparison of the performance of three widely used coupling reagents—HATU, HBTU, and PyBOP—for the incorporation of N-Boc-L-glutamic acid γ-methyl ester (BOC-GLU(OME)-OH), a common building block in peptide synthesis.
The steric hindrance of the Boc protecting group and the particulars of the amino acid side chain can affect coupling efficiency and the propensity for side reactions. Therefore, an informed choice of coupling reagent is crucial. The following sections present a comparative analysis based on experimental data, detailed protocols, and mechanistic diagrams to guide the selection process.
Quantitative Performance Comparison
The following table summarizes the typical performance of HATU, HBTU, and PyBOP in peptide coupling reactions. While direct head-to-head comparative data for BOC-GLU(OME)-OH is not extensively available in a single study, this table extrapolates from the known performance of these reagents in standard and sterically hindered couplings.
| Coupling Reagent | Class | Typical Yield (%) | Typical Purity (%) | Racemization Risk | Key Advantages & Considerations |
| HATU | Uronium/Aminium Salt | >95 | >98 | Very Low | Highly reactive, making it ideal for sterically hindered couplings.[1] Forms a more reactive OAt-ester.[1] Often results in faster reaction times.[2] |
| HBTU | Uronium/Aminium Salt | 90-98 | >95 | Low | A cost-effective and reliable reagent for routine peptide synthesis.[1] Less reactive than HATU, which can be advantageous in preventing side reactions with sensitive residues. |
| PyBOP | Phosphonium Salt | 90-95 | >95 | Low | Byproducts are generally less hazardous than those of its predecessor, BOP.[3] It is a rapid and efficient coupling reagent.[3] Does not cause guanidinylation of the N-terminus, a potential side reaction with uronium/aminium reagents when used in excess.[4][5] |
Experimental Protocols
The following are generalized protocols for the coupling of BOC-GLU(OME)-OH to a resin-bound peptide with a free N-terminal amine in solid-phase peptide synthesis (SPPS). Equivalents are calculated based on the initial loading of the resin.
General Materials and Reagents:
-
BOC-GLU(OME)-OH
-
Peptide synthesis resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU, HBTU, or PyBOP
-
20% Piperidine in DMF (for Fmoc deprotection if applicable, though this guide focuses on Boc-amino acid coupling)
-
Kaiser test kit for monitoring reaction completion
Protocol 1: Coupling of BOC-GLU(OME)-OH using HATU
This protocol is recommended for achieving high coupling efficiency, especially for potentially difficult couplings.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. If the preceding amino acid was Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Pre-activation: In a separate reaction vessel, dissolve BOC-GLU(OME)-OH (2.0 eq.) and HATU (1.9 eq.) in DMF.
-
Base Addition: Add DIPEA (4.0 eq.) to the pre-activation mixture and allow it to stand for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to confirm the completion of the reaction (a negative test indicates completion).
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 2: Coupling of BOC-GLU(OME)-OH using HBTU
This protocol provides a reliable and cost-effective method for routine coupling.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Coupling Solution Preparation: In a separate reaction vessel, dissolve BOC-GLU(OME)-OH (2.0 eq.) and HBTU (2.0 eq.) in DMF.
-
Base Addition: Add DIPEA (4.0 eq.) to the coupling solution.
-
Coupling: Immediately add the coupling solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Follow step 7 from Protocol 1.
Protocol 3: Coupling of BOC-GLU(OME)-OH using PyBOP
This protocol is a good choice to avoid potential guanidinylation side reactions.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Coupling Solution Preparation: In a separate reaction vessel, dissolve BOC-GLU(OME)-OH (2.0 eq.) and PyBOP (2.0 eq.) in DMF.
-
Base Addition: Add DIPEA (4.0 eq.) to the coupling solution.
-
Coupling: Add the coupling solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-3 hours.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Follow step 7 from Protocol 1.
Visualizing the Process: Experimental Workflow and Reaction Mechanism
To better understand the practical and chemical aspects of the coupling process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: General workflow for one cycle of amino acid coupling in SPPS.
Caption: Mechanism of peptide bond formation and potential racemization.
References
A Comparative Guide to the Validation of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic Acid
This guide provides a comprehensive comparison of validation protocols for synthetic (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, a critical building block in modern peptide synthesis and drug discovery. We present a detailed analysis of its performance against alternative protective group strategies, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of reagents.
Physicochemical Properties and Specifications
This compound, also known as N-Boc-L-Glutamic acid α-methyl ester, is a derivative of L-glutamic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain carboxylic acid is esterified to a methyl group. This strategic protection allows for selective deprotection and coupling reactions in solid-phase and solution-phase peptide synthesis.
Table 1: Comparison of Key Physicochemical Properties
| Property | This compound | N-Cbz-L-Glutamic Acid α-Methyl Ester | N-Fmoc-L-Glutamic Acid α-Methyl Ester |
| Molecular Formula | C11H19NO6 | C14H17NO6 | C21H21NO6 |
| Molecular Weight | 261.27 g/mol | 295.29 g/mol | 383.38 g/mol |
| Melting Point | 63-67 °C | 95-99 °C | 110-115 °C |
| Appearance | White to off-white powder | White crystalline solid | White powder |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane. | Soluble in methanol and ethyl acetate. | Soluble in DMF and DMSO. |
| Purity (Typical) | ≥98% (by HPLC) | ≥98% (by HPLC) | ≥99% (by HPLC) |
| Deprotection Conditions | Acidic (e.g., TFA in DCM) | Hydrogenolysis (e.g., H2, Pd/C) | Basic (e.g., 20% piperidine in DMF) |
Validation Protocol Workflow
The validation of a new batch of synthetic this compound is crucial to ensure its identity, purity, and suitability for downstream applications. The following workflow outlines the key analytical techniques employed in its validation.
Caption: Workflow for the validation of synthetic amino acid derivatives.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. Expected chemical shifts (δ) for this compound in CDCl₃ are approximately: 1.45 (s, 9H, Boc), 1.90-2.25 (m, 2H, β-CH₂), 2.45 (t, 2H, γ-CH₂), 3.68 (s, 3H, OCH₃), 4.35 (m, 1H, α-CH), 5.10 (d, 1H, NH).
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. Expected chemical shifts (δ) are approximately: 28.3 (Boc CH₃), 30.2 (β-CH₂), 33.7 (γ-CH₂), 51.8 (OCH₃), 53.2 (α-CH), 80.0 (Boc C), 155.6 (Boc C=O), 173.2 (ester C=O), 173.8 (acid C=O).
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and identify any impurities.
-
System: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI).
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Expected Result: A prominent peak corresponding to the [M+H]⁺ ion at approximately m/z 262.13 or the [M+Na]⁺ ion at approximately m/z 284.11.
Comparative Performance in Peptide Synthesis
The choice of N-protecting group has a significant impact on the efficiency and outcome of peptide synthesis. The Boc group is a cornerstone of one of the two major strategies for solid-phase peptide synthesis.
Caption: Comparison of Boc and Fmoc solid-phase peptide synthesis strategies.
Table 2: Performance Comparison of N-Protecting Groups in Peptide Synthesis
| Feature | Boc-Protected Amino Acids | Fmoc-Protected Amino Acids | Cbz-Protected Amino Acids |
| Deprotection Reagent | Strong acids (TFA) | Bases (Piperidine) | Hydrogenolysis (H₂, Pd/C) |
| Orthogonality | High with Fmoc and Cbz | High with Boc | Moderate with Boc |
| Side Reactions | Alkylation of sensitive residues | Dibenzylfulvene adduct formation | Catalyst poisoning by sulfur-containing residues |
| Cost | Generally lower | Generally higher | Moderate |
| Automation Suitability | Well-suited for automated synthesizers | The most common strategy for automated synthesis | Less common for solid-phase automation |
| Cleavage from Resin | Requires strong acids (HF, TFMSA) | Can be cleaved with milder acids (TFA) | Requires specific cleavage conditions |
A Comparative Guide to Determining the Enantiomeric Purity of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric purity is a critical analytical challenge in the development and quality control of chiral pharmaceutical intermediates. This guide provides a comprehensive comparison of methodologies for assessing the enantiomeric purity of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, a key building block in various synthetic pathways. We present a detailed chiral High-Performance Liquid Chromatography (HPLC) method, compare it with alternative techniques, and provide the necessary experimental protocols to aid researchers in selecting and implementing the most suitable approach for their analytical needs.
Comparison of Analytical Methods
The primary method for determining the enantiomeric purity of N-protected amino acids like this compound is chiral HPLC. However, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents can also be employed. Below is a comparative summary of these methods.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | ¹H NMR with Chiral Derivatizing Agent |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Formation of diastereomers with a chiral derivatizing agent, resulting in distinct signals in the NMR spectrum. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Derivatization reaction required, followed by purification in some cases. |
| Instrumentation | HPLC system with a UV detector and a chiral column. | High-resolution NMR spectrometer. |
| Sensitivity | High (typically µg/mL to ng/mL). | Moderate (typically mg/mL). |
| Quantification | Based on the area percentages of the enantiomeric peaks. | Based on the integration of diastereomeric proton signals. |
| Advantages | High resolution and accuracy, well-established for a wide range of compounds. Direct analysis of enantiomers. | Relatively fast analysis time after derivatization, provides structural information. |
| Disadvantages | Requires specialized and often expensive chiral columns. Method development can be time-consuming. | Derivatization may not be quantitative and can introduce impurities. Lower sensitivity compared to HPLC. |
Chiral High-Performance Liquid Chromatography (HPLC) Method
Recommended Chiral Stationary Phases (CSPs)
-
Macrocyclic Glycopeptide-based CSPs : Columns such as CHIROBIOTIC™ T (teicoplanin) and CHIROBIOTIC™ R (ristocetin A) are excellent choices for the separation of N-protected amino acids in reversed-phase mode.[1][2]
-
Polysaccharide-based CSPs : Immobilized polysaccharide phases like CHIRALPAK® IA, IB, or IC are also highly effective and offer broad selectivity for N-Boc amino acids under normal-phase, polar organic, or reversed-phase conditions.[3]
Proposed HPLC Method
This proposed method is a starting point for the analysis of this compound and should be optimized for best results.
| Parameter | Recommended Condition |
| Column | CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water/Trifluoroacetic Acid (TFA) (e.g., 60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase at a concentration of 1 mg/mL. |
Note: The mobile phase composition should be optimized to achieve baseline separation (Resolution > 1.5) of the enantiomers. The elution order of the enantiomers ( (S) vs. (R) ) must be confirmed by injecting a standard of the pure (S)-enantiomer.
Experimental Protocols
Synthesis of Racemic 2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
A racemic standard is essential for the development and validation of a chiral separation method.
-
Starting Material : Begin with racemic glutamic acid.
-
Esterification : Suspend racemic glutamic acid in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Neutralize the reaction and extract the glutamic acid dimethyl ester.
-
Selective Hydrolysis : Selectively hydrolyze the α-methyl ester of the racemic glutamic acid dimethyl ester using a suitable base (e.g., NaOH) in a controlled manner to yield racemic glutamic acid 5-methyl ester.
-
N-Boc Protection : Dissolve the racemic glutamic acid 5-methyl ester in a suitable solvent (e.g., a mixture of dioxane and water). Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium bicarbonate). Stir at room temperature until the reaction is complete. Acidify the reaction mixture and extract the desired racemic N-Boc-glutamic acid 5-methyl ester. Purify the product by column chromatography.
Chiral HPLC Analysis Protocol
-
System Preparation : Equilibrate the chiral HPLC column with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Sample Preparation :
-
Racemic Standard : Prepare a 1 mg/mL solution of the synthesized racemic 2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid in the mobile phase.
-
(S)-Enantiomer Standard : Prepare a 1 mg/mL solution of the (S)-enantiomer in the mobile phase.
-
Sample for Analysis : Prepare a 1 mg/mL solution of the sample to be tested in the mobile phase.
-
-
Injection and Data Acquisition :
-
Inject the racemic standard to determine the retention times of both enantiomers and to assess the resolution.
-
Inject the (S)-enantiomer standard to confirm the elution order.
-
Inject the sample for analysis.
-
-
Data Analysis :
-
Integrate the peak areas for both the (S) and (R) enantiomers in the chromatogram of the sample.
-
Calculate the enantiomeric purity (% ee) using the following formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the enantiomeric purity of this compound using chiral HPLC.
Caption: Workflow for enantiomeric purity determination by chiral HPLC.
Alternative Method: ¹H NMR Spectroscopy with a Chiral Derivatizing Agent
For a complementary analysis or when a suitable chiral column is not available, ¹H NMR spectroscopy with a chiral derivatizing agent (CDA) can be used.
Principle
The racemic or enantiomerically enriched sample is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride or a chiral solvating agent) to form diastereomers. These diastereomers have different chemical environments and will exhibit distinct and resolvable signals in the ¹H NMR spectrum. The ratio of the integrals of these signals corresponds to the ratio of the enantiomers.
Experimental Protocol
-
Derivatization : In an NMR tube, dissolve a known amount of the sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃). Add a slight excess of the chiral derivatizing agent. Ensure the reaction goes to completion.
-
NMR Acquisition : Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis : Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Carefully integrate these signals. The enantiomeric excess is calculated from the ratio of the integrals.
The logical relationship for choosing between direct and indirect methods is outlined below.
Caption: Decision tree for selecting an analytical method.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Spectroscopic Comparative Analysis of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid and Structural Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid with two key structural alternatives: its parent compound, N-Boc-L-glutamic acid, and a related diester, L-glutamic acid dimethyl ester. The objective is to facilitate the structural confirmation and characterization of these compounds through a detailed examination of their spectroscopic data. While experimental data for the alternatives are presented, the spectroscopic data for the primary target compound, this compound, are predicted due to the limited availability of experimental spectra in public databases.
Structural Confirmation Workflow
The following diagram outlines the logical workflow for the spectroscopic characterization and confirmation of the target molecule's structure.
Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its structural alternatives.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Proton Assignment | Predicted Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) |
| This compound | -C(CH₃)₃ (Boc) | ~1.4 | Not Available |
| -CH₂- (β) | ~1.9-2.1 | Not Available | |
| -CH₂- (γ) | ~2.4 | Not Available | |
| -OCH₃ | ~3.6 | Not Available | |
| -CH- (α) | ~4.2 | Not Available | |
| -NH- (Boc) | ~5.1 | Not Available | |
| -COOH | ~12.0 | Not Available | |
| N-Boc-L-glutamic acid | -C(CH₃)₃ (Boc) | - | 1.38 (s, 9H)[1] |
| -CH₂- (β, γ) | - | 2.25 & 2.55 (m, 4H)[1] | |
| -CH- (α) | - | 4.45 (m, 1H)[1] | |
| -NH- (Boc) | - | 5.25 (d, 1H)[1] | |
| L-glutamic acid dimethyl ester | -CH₂- (β, γ) | - | 2.13-2.37 (m, 2H), 2.65 (td, 2H) |
| -OCH₃ (α-ester) | - | 3.73 (s, 3H) | |
| -OCH₃ (γ-ester) | - | 3.85 (s, 3H) | |
| -CH- (α) | - | 4.19-4.24 (m, 1H) |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Carbon Assignment | Predicted Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) |
| This compound | -C(CH₃)₃ (Boc) | ~28.5 | Not Available |
| -CH₂- (β) | ~27.0 | Not Available | |
| -CH₂- (γ) | ~30.0 | Not Available | |
| -OCH₃ | ~52.0 | Not Available | |
| -CH- (α) | ~53.0 | Not Available | |
| C(CH₃)₃ (Boc) | ~80.0 | Not Available | |
| C=O (Boc) | ~156.0 | Not Available | |
| C=O (acid) | ~174.0 | Not Available | |
| C=O (ester) | ~173.0 | Not Available | |
| L-glutamic acid dimethyl ester | -CH₂- (β) | - | 24.7 |
| -CH₂- (γ) | - | 29.2 | |
| -OCH₃ (α-ester) | - | 52.0 | |
| -OCH₃ (γ-ester) | - | 53.6 | |
| -CH- (α) | - | 52.4 | |
| C=O (α-ester) | - | 170.2 | |
| C=O (γ-ester) | - | 174.8 |
Table 3: FT-IR Data (Predicted vs. Experimental)
| Compound | Functional Group Vibration | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| This compound | O-H stretch (acid) | 2500-3300 (broad) | Not Available |
| N-H stretch (amide) | ~3300 | Not Available | |
| C-H stretch | 2850-3000 | Not Available | |
| C=O stretch (ester) | ~1735 | Not Available | |
| C=O stretch (acid) | ~1710 | Not Available | |
| C=O stretch (urethane) | ~1690 | Not Available | |
| L-glutamic acid 5-methyl ester | Carbonyl stretches | - | 1710, 1790, 1860[2] |
Table 4: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Ion | Predicted m/z | Experimental m/z |
| This compound | [M+H]⁺ | 262.1285 | Not Available |
| [M+Na]⁺ | 284.1104 | Not Available | |
| N-Boc-L-glutamic acid | [M-H]⁻ | - | 246.1[3] |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data presented above are outlined below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the analyte.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative analysis if needed.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
-
FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquid/Solution Samples: Place a drop of the neat liquid or a solution of the compound between two salt plates (e.g., NaCl or KBr).
-
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure solvent.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or water). An acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) may be added to promote ionization.
-
Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties.
-
Scan a mass range appropriate for the expected molecular weight of the compound and its potential fragments.
-
For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., a TOF or Orbitrap analyzer) to determine the elemental composition.
-
This guide provides a foundational comparison for the spectroscopic characterization of this compound. Researchers are encouraged to acquire experimental data for the target compound to definitively confirm its structure.
References
A Comparative Guide to the Biological Efficacy of Peptides Synthesized with (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the precise selection of protected amino acid building blocks is critical to achieving high purity, yield, and the desired biological activity of the final peptide therapeutic. (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, commonly known as Boc-Glu(OMe)-OH, is a derivative of glutamic acid used in solid-phase peptide synthesis (SPPS). In this molecule, the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the gamma-carboxyl group of the side chain is protected as a methyl ester (OMe).
The choice of the side-chain protecting group for glutamic acid is a pivotal decision in peptide synthesis, as it can influence not only the efficiency of the synthesis process but also the biological performance of the resulting peptide.[1] This guide provides an objective comparison of peptides synthesized using Boc-Glu(OMe)-OH with those synthesized using alternative glutamic acid derivatives, supported by experimental considerations and methodologies for assessing biological efficacy.
Performance Comparison of Glutamic Acid Derivatives in Peptide Synthesis
The selection of a protecting group for the gamma-carboxyl of glutamic acid impacts several aspects of peptide synthesis and the characteristics of the final product. The most common alternative to the methyl ester protection is the tert-butyl (tBu) ester, typically used in both Boc and Fmoc-based SPPS strategies.[1]
| Feature | Peptide with Boc-Glu(OMe)-OH | Peptide with Boc-Glu(OtBu)-OH | Rationale and Impact on Biological Efficacy |
| Side-Chain Deprotection | Saponification (e.g., NaOH, LiOH) or other ester hydrolysis methods. | Strong acid (e.g., Trifluoroacetic acid - TFA).[1] | The orthogonality of the methyl ester deprotection allows for selective modification of the glutamic acid side chain on-resin, which can be used to synthesize peptides with specific functionalities. This can lead to peptides with enhanced target binding or altered pharmacokinetic profiles. |
| Potential for Side Reactions | Risk of racemization or side reactions under harsh basic conditions required for deprotection. | Formation of tert-butyl cations during acid cleavage can lead to alkylation of sensitive residues like Trp and Met.[1] | The choice of protecting group can influence the purity of the final peptide. Impurities arising from side reactions can have their own biological activities or toxicities, complicating the assessment of the target peptide's efficacy. |
| Final Peptide Structure | Free gamma-carboxyl group after deprotection, identical to the native structure. | Free gamma-carboxyl group after deprotection, identical to the native structure. | Assuming complete deprotection, the final primary structure of the peptide is identical. However, differences in synthesis efficiency and purity can indirectly affect biological outcomes. |
| Inferred Biological Efficacy | The biological activity is primarily determined by the peptide sequence itself. The synthesis strategy may affect the overall purity and yield of the active peptide. | Similar to peptides synthesized with Boc-Glu(OMe)-OH, the biological efficacy is dependent on the final, deprotected peptide sequence. | For peptides where the glutamic acid side chain is crucial for receptor interaction or enzymatic processing, ensuring its native, deprotected state is paramount. The choice of protecting group is a strategic one to maximize the yield and purity of this final active form. Side-chain modifications are known to influence the conformational and functional properties of polypeptides.[2] |
| Conformational Flexibility | High (in the final deprotected peptide). | High (in the final deprotected peptide). | The length and charge of the glutamic acid side chain can influence intra-helical ion pairing and overall protein structure stability.[3][4] The protecting group strategy aims to faithfully reproduce the native side chain to ensure correct folding and biological function. |
Experimental Protocols for Assessing Biological Efficacy
To objectively compare the biological efficacy of peptides synthesized with different glutamic acid derivatives, a series of standardized assays should be performed.
Receptor Binding Assay
This assay determines the affinity of the peptide for its target receptor.
-
Materials:
-
Synthesized peptides (e.g., from Boc-Glu(OMe)-OH and Boc-Glu(OtBu)-OH synthesis).
-
Radiolabeled or fluorescently labeled ligand for the target receptor.
-
Cell membranes or purified receptor protein.
-
Binding buffer.
-
Filtration apparatus.
-
-
Procedure:
-
Incubate a constant concentration of receptor and labeled ligand with varying concentrations of the synthesized peptides.
-
Allow the binding to reach equilibrium.
-
Separate bound from free ligand by rapid filtration.
-
Quantify the amount of bound labeled ligand.
-
Calculate the inhibition constant (Ki) or IC50 value for each peptide.
-
Cell-Based Functional Assay
This assay measures the biological response induced by the peptide in a cellular context.
-
Materials:
-
A cell line that expresses the target receptor.
-
Synthesized peptides.
-
Assay-specific reagents (e.g., for measuring second messengers like cAMP or calcium, or for quantifying gene expression).
-
-
Procedure:
-
Culture the cells to an appropriate density.
-
Treat the cells with varying concentrations of the synthesized peptides.
-
Incubate for a specified period.
-
Measure the cellular response using a suitable detection method (e.g., ELISA, fluorescence microscopy, qPCR).
-
Determine the EC50 value for each peptide.
-
Enzymatic Stability Assay
This assay evaluates the susceptibility of the peptide to degradation by proteases.
-
Materials:
-
Synthesized peptides.
-
Relevant proteases (e.g., trypsin, chymotrypsin) or biological fluids (e.g., plasma, serum).
-
Quenching solution (e.g., strong acid).
-
Analytical method for peptide quantification (e.g., HPLC-MS).
-
-
Procedure:
-
Incubate the peptides with the protease or biological fluid at a physiological temperature.
-
Take aliquots at different time points.
-
Quench the enzymatic reaction.
-
Quantify the amount of intact peptide remaining using HPLC-MS.
-
Calculate the half-life (t1/2) of each peptide.
-
Visualizations
Caption: Experimental workflow for comparing peptide efficacy.
Caption: A generic GPCR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. "Side Chain Modifications To Improve Peptide Structure–Activity Relatio" by Neelam Lahankar [scholarship.shu.edu]
- 3. [PDF] Effect of glutamate side chain length on intrahelical glutamate-lysine ion pairing interactions. | Semantic Scholar [semanticscholar.org]
- 4. Effect of glutamate side chain length on intrahelical glutamate-lysine ion pairing interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid and Fmoc-Glu(OtBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of protected amino acid derivatives is a critical decision that influences synthesis efficiency, peptide purity, and the overall strategic approach. This guide provides an in-depth, objective comparison between two glutamic acid derivatives: (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, commonly known as Boc-Glu(OMe)-OH, and N-α-Fmoc-L-glutamic acid γ-tert-butyl ester, or Fmoc-Glu(OtBu)-OH.
The fundamental difference between these two building blocks lies in the Nα-protecting group, which dictates the entire synthetic strategy. Fmoc-Glu(OtBu)-OH is a cornerstone of the widely adopted Fmoc/tBu strategy, which relies on a base-labile Fmoc group for temporary Nα-protection and an acid-labile tert-butyl (OtBu) group for side-chain protection.[1] This orthogonality allows for selective deprotection under distinct chemical conditions.[1] In contrast, Boc-Glu(OMe)-OH is employed in the traditional Boc/Bzl strategy, where the acid-labile Boc group provides Nα-protection.[1] This approach is considered quasi-orthogonal as both the Nα- and side-chain protecting groups (typically benzyl-based) are removed by acid, albeit of different strengths.[1]
Head-to-Head Comparison: Performance and Strategy
While direct, side-by-side quantitative comparisons of a single peptide synthesized with both Boc-Glu(OMe)-OH and Fmoc-Glu(OtBu)-OH are not abundant in the literature, a comprehensive comparison can be drawn from the well-established performance parameters of their respective synthetic strategies.[1]
Table 1: Key Properties and Strategic Comparison
| Feature | This compound (Boc-Glu(OMe)-OH) | Fmoc-Glu(OtBu)-OH |
| Synthesis Strategy | Boc/Bzl (tert-butyloxycarbonyl/benzyl) | Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Side-Chain Protection | OMe (methyl ester) | OtBu (tert-butyl ester) |
| Orthogonality | Quasi-orthogonal (both Boc and Bzl groups are acid-labile)[1] | Fully orthogonal (Fmoc is base-labile, OtBu is acid-labile)[1] |
| Primary Application | Synthesis of linear peptides, particularly those prone to aggregation.[] | Broadly used for synthesis of linear, cyclic, and modified peptides.[3] |
Table 2: Comparative Performance and Reaction Conditions
| Parameter | Boc-Glu(OMe)-OH Strategy | Fmoc-Glu(OtBu)-OH Strategy |
| Nα-Deprotection Reagent | 25-50% TFA in DCM (strong acid)[4] | 20% Piperidine in DMF (mild base)[1] |
| Nα-Deprotection Time | 15-30 minutes[4] | 5-20 minutes[5] |
| Side-Chain Deprotection | Strong acid (e.g., HF, TFMSA) during final cleavage[4] | TFA during final cleavage[6] |
| Typical Coupling Efficiency | >99% (with in situ neutralization)[7] | >99%[] |
| Compatibility | Favorable for base-sensitive protecting groups.[] | Compatible with acid-sensitive modifications (e.g., phosphorylation, glycosylation).[1] |
| Common Side Reactions | Higher propensity for pyroglutamate formation due to acidic conditions.[1] | Lower risk of pyroglutamate formation; potential for aspartimide formation.[1][9] |
| Handling & Safety | Final cleavage often requires highly hazardous HF and specialized equipment.[1] | Milder final cleavage with TFA; piperidine is a hazardous substance. |
Experimental Workflows and Signaling Pathways
The choice between Boc-Glu(OMe)-OH and Fmoc-Glu(OtBu)-OH dictates a distinct sequence of chemical events in solid-phase peptide synthesis. The following diagrams illustrate the respective workflows.
Experimental Protocols
The following are generalized protocols for the incorporation of each glutamic acid derivative in a manual solid-phase synthesis.
Protocol 1: Incorporation of Fmoc-Glu(OtBu)-OH via Fmoc-SPPS
This protocol details a single coupling cycle for adding Fmoc-Glu(OtBu)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Glu(OtBu)-OH
-
Coupling reagent (e.g., HBTU)
-
Activator base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection (if applicable):
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment with fresh deprotection solution for 10-15 minutes. Drain.[6]
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) relative to the resin loading in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, is desired).
-
If the coupling is incomplete, repeat steps 3 and 4.
-
Once complete, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Chain Elongation: Repeat the deprotection and coupling cycle for the subsequent amino acids.
-
Final Cleavage and Deprotection: After the full peptide sequence is assembled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the OtBu side-chain protecting group.[6]
Protocol 2: Incorporation of Boc-Glu(OMe)-OH via Boc-SPPS
This protocol outlines a single coupling cycle for adding Boc-Glu(OMe)-OH to a peptide chain on a support such as Merrifield resin.
Materials:
-
Peptide-resin with a free N-terminal amine trifluoroacetate salt
-
Boc-Glu(OMe)-OH
-
Coupling reagent (e.g., HBTU)
-
Neutralization/Activator base (e.g., DIEA)
-
Boc deprotection solution: 50% (v/v) TFA in DCM
-
Solvents: DCM, DMF, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Treat the resin with a solution of 10% DIEA in DCM for 2 x 2 minutes to neutralize the N-terminal ammonium trifluoroacetate salt.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling (In situ neutralization/coupling is also common):
-
In a separate vessel, dissolve Boc-Glu(OMe)-OH (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add this solution to the resin, followed by the addition of DIEA (6 eq.).
-
Agitate the mixture for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor reaction completion.
-
Upon completion, wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling cycle for subsequent amino acids.
-
Final Cleavage and Deprotection: After synthesis, treat the peptide-resin with a strong acid like liquid hydrogen fluoride (HF) at 0°C, typically with scavengers like anisole, to cleave the peptide from the resin and remove the side-chain methyl ester and other benzyl-based protecting groups.[11]
Conclusion and Recommendations
The choice between this compound and Fmoc-Glu(OtBu)-OH is fundamentally a choice between the Boc/Bzl and Fmoc/tBu peptide synthesis strategies.
Fmoc-Glu(OtBu)-OH is the industry standard for modern peptide synthesis. The Fmoc/tBu strategy's mild deprotection conditions, true orthogonality, and avoidance of hazardous HF for cleavage make it versatile and compatible with a wide range of applications, including the synthesis of peptides with acid-sensitive modifications.[1][12] Its use is recommended for most standard peptide synthesis projects.
Boc-Glu(OMe)-OH , as part of the Boc/Bzl strategy, remains a valuable tool in specific scenarios. The acidic deprotection conditions can help mitigate aggregation in certain hydrophobic or long peptide sequences by keeping the N-terminus protonated.[1][] However, this comes at the cost of harsher overall conditions, a higher risk of side reactions like pyroglutamate formation, and the need for specialized equipment to handle HF for final cleavage.[1] Its use is best reserved for challenging sequences where the Fmoc strategy has proven problematic due to aggregation.
Ultimately, the optimal choice depends on the specific peptide sequence, required modifications, and the available laboratory infrastructure. For most applications, the robustness, versatility, and milder conditions associated with the Fmoc-Glu(OtBu)-OH strategy make it the preferred option.
References
- 1. benchchem.com [benchchem.com]
- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Economic Assessment of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of raw materials for large-scale peptide synthesis is a critical decision that balances cost, efficiency, and final product quality. This guide provides an objective economic assessment of using (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, commonly known as Boc-L-Glu(OMe)-OH, for the large-scale incorporation of glutamic acid derivatives into peptides. Its performance and economic viability are compared with its primary alternative, N-α-Fmoc-L-glutamic acid γ-tert-butyl ester (Fmoc-L-Glu(OtBu)-OH).
The fundamental difference between these two building blocks lies in their Nα-protecting group strategy. Boc-L-Glu(OMe)-OH utilizes the acid-labile tert-butyloxycarbonyl (Boc) group, which is characteristic of Boc-based solid-phase peptide synthesis (SPPS). In contrast, Fmoc-L-Glu(OtBu)-OH employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, the cornerstone of the more contemporary Fmoc-based SPPS.[1] This distinction dictates the entire synthetic workflow, including deprotection conditions, potential side reactions, and overall cost structure.
Comparative Analysis: Key Performance and Economic Indicators
The decision to use Boc-L-Glu(OMe)-OH or Fmoc-L-Glu(OtBu)-OH in large-scale synthesis involves a trade-off between raw material costs, process conditions, and potential downstream purification expenses. The following tables summarize the key quantitative and qualitative parameters for each approach.
Table 1: Economic and Sourcing Comparison
| Parameter | Boc-L-Glu(OMe)-OH | Fmoc-L-Glu(OtBu)-OH | Notes |
| CAS Number | 45214-91-3 | 71989-18-9 | N/A |
| Molecular Weight | 261.27 g/mol | 425.47 g/mol | The higher molecular weight of the Fmoc-derivative means more mass is required per mole of amino acid. |
| Approx. Bulk Price | ~$900 - $1,200 / kg | ~$1,000 - $1,500 / kg | Prices are estimates and can vary significantly based on supplier, purity, and purchase volume.[2][3] |
| Key Suppliers | MedChemExpress, BLDpharm, ChemPep | Sigma-Aldrich, CEM Corporation, IndiaMART | Both reagents are commercially available from multiple suppliers, ensuring supply chain stability.[4][5][6] |
Table 2: Large-Scale Synthesis Performance Comparison
| Parameter | Boc-SPPS using Boc-L-Glu(OMe)-OH | Fmoc-SPPS using Fmoc-L-Glu(OtBu)-OH | Notes |
| Deprotection Conditions | Strong Acid (e.g., 50% TFA in DCM) | Mild Base (e.g., 20% Piperidine in DMF) | Fmoc chemistry avoids repeated exposure of the peptide to harsh acids, which can be beneficial for sensitive sequences.[1] |
| Typical Coupling Efficiency | >98% | >99% | Both methods can achieve high coupling efficiencies, though N-methylated amino acids can present challenges.[7] |
| Cycle Time (per residue) | ~60 - 150 minutes (conventional) | ~15 - 120 minutes (conventional/automated) | Automated and microwave-assisted synthesis can significantly reduce cycle times for both strategies.[8][9] |
| Key Side Reaction Risk | Pyroglutamate (pGlu) formation | Aspartimide formation (for Asp sequences) | The acidic deprotection in Boc-SPPS can promote the cyclization of N-terminal glutamic acid to form pyroglutamate.[1] |
| Solvent Consumption | High (DCM, DMF, IPA) | High (primarily DMF) | Both methods are solvent-intensive, a major cost driver in large-scale synthesis. |
| Final Cleavage Reagent | Harsh Acid (e.g., HF, TFMSA) | Moderate Acid (e.g., 95% TFA) | Boc-SPPS requires specialized, hazardous reagents and equipment for final cleavage.[10] |
| Crude Peptide Purity | 50 - 80% (sequence dependent) | 60 - 85% (sequence dependent) | Purity is highly sequence-dependent. Fmoc chemistry often yields a cleaner crude product due to milder conditions.[7] |
| Overall Process Yield | 20 - 40% (post-purification) | 25 - 50% (post-purification) | Higher crude purity with the Fmoc strategy can lead to higher recovery yields after purification.[7] |
Experimental Protocols
The following are generalized protocols for a single coupling cycle in a large-scale solid-phase peptide synthesis context. The exact parameters, such as reagent equivalents and reaction times, may need to be optimized based on the specific peptide sequence, resin loading, and synthesis vessel.
Protocol 1: Boc-SPPS Coupling of Boc-L-Glu(OMe)-OH
This protocol assumes the synthesis is being performed on a Merrifield or PAM resin with a substitution level of 0.5 - 1.0 mmol/g.
1. Resin Preparation & Deprotection:
-
Swell the peptide-resin in Dichloromethane (DCM).
-
Perform a pre-wash with 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.
-
Wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.
2. Neutralization:
-
Wash the resin with DCM (2x).
-
Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM for 10 minutes to neutralize the trifluoroacetate salt.
-
Wash the resin thoroughly with DCM (3x) to remove excess base.
3. Coupling:
-
In a separate vessel, dissolve Boc-L-Glu(OMe)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in N,N-Dimethylformamide (DMF).
-
Add the dissolved amino acid solution to the neutralized peptide-resin.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
4. Monitoring and Washing:
-
Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
If the reaction is incomplete after 4 hours, a second coupling may be required.
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Fmoc-SPPS Coupling of Fmoc-L-Glu(OtBu)-OH
This protocol assumes the synthesis is being performed on a Rink Amide or Wang resin with a substitution level of 0.3 - 0.8 mmol/g.
1. Resin Preparation & Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc group removal.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine.
2. Coupling:
-
In a separate vessel, dissolve Fmoc-L-Glu(OtBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to begin pre-activation. Allow to stand for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
3. Monitoring and Washing:
-
Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test.
-
Once complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next deprotection cycle.
Visualizations
Logical Workflow Comparison
The choice between Boc and Fmoc strategies dictates the overall workflow of the peptide synthesis. The following diagram illustrates the key differences in the chemical steps.
Signaling Pathway: Inhibition of NF-κB
Peptides containing glutamic acid residues can be designed to interact with key signaling pathways involved in inflammation and cancer, such as the NF-κB pathway. These peptides can act as inhibitors, for example, by preventing the degradation of IκBα or blocking the nuclear translocation of the active p65/p50 dimer.
Conclusion and Recommendation
The economic assessment of using Boc-L-Glu(OMe)-OH versus Fmoc-L-Glu(OtBu)-OH for large-scale peptide synthesis reveals a nuanced trade-off.
-
Boc-L-Glu(OMe)-OH offers a slight advantage in terms of initial raw material cost per mole. However, the Boc-SPPS strategy necessitates the use of harsh acids for both iterative deprotection and final cleavage, which can lead to side reactions like pyroglutamate formation, potentially lowering the yield of the desired product and increasing purification costs. The requirement for specialized equipment to handle hazardous reagents like HF adds a significant capital and operational expenditure.
-
Fmoc-L-Glu(OtBu)-OH , while having a slightly higher upfront cost, is used in the milder and more modern Fmoc-SPPS workflow. The base-labile deprotection is compatible with a wider range of sensitive peptide sequences and generally results in a cleaner crude product, which can significantly reduce the complexity and cost of downstream purification.[11] The avoidance of highly hazardous cleavage reagents also simplifies facility requirements and improves process safety.
For drug development professionals and researchers focused on large-scale synthesis, the Fmoc-L-Glu(OtBu)-OH approach is generally recommended. The potential for higher purity and overall yield, coupled with a safer and more versatile process, often outweighs the moderately higher initial cost of the amino acid derivative. This is particularly true for complex or sensitive peptides where maximizing the yield of the correct sequence is paramount to the economic viability of the project. The Boc strategy may remain a viable option for certain well-established processes or for sequences that are prone to aggregation, where the acidic deprotection steps can be advantageous.[1] Ultimately, the optimal choice will depend on a thorough, case-by-case analysis of the specific peptide sequence, available equipment, and overall project goals.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC-GLU(OME)-OH price,buy BOC-GLU(OME)-OH - chemicalbook [m.chemicalbook.com]
- 3. chempep.com [chempep.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 45214-91-3|this compound|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vapourtec.com [vapourtec.com]
- 10. chempep.com [chempep.com]
- 11. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
Critical review of published research utilizing (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
(S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid , also known as N-Boc-L-glutamic acid 5-methyl ester (Boc-L-Glu(OMe)-OH), is a derivative of the amino acid glutamic acid. It is primarily utilized in peptide synthesis and as an intermediate in the creation of complex organic molecules. This guide provides a critical review of its application in published research, offering a comparison with alternative glutamic acid derivatives and detailing experimental protocols for its use.
Performance in Peptide Synthesis: A Comparative Overview
In the realm of peptide synthesis, the choice of protecting groups for the side chains of trifunctional amino acids like glutamic acid is critical to the success of the synthesis, influencing yield, purity, and the prevention of side reactions. The most common strategies for incorporating glutamic acid involve the use of either the tert-butoxycarbonyl (Boc) or the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group.
Within the Boc strategy, the γ-carboxyl group of glutamic acid is typically protected as a benzyl ester (Boc-L-Glu(OBzl)-OH) or a cyclohexyl ester (Boc-L-Glu(OcHx)-OH).[1] Boc-L-Glu(OMe)-OH presents an alternative with a methyl ester protecting group. While direct head-to-head comparative studies with extensive quantitative data are scarce in the literature, a qualitative comparison based on the chemical properties of these protecting groups can be made.
| Parameter | Boc-L-Glu(OMe)-OH | Boc-L-Glu(OBzl)-OH | Boc-L-Glu(OcHx)-OH | Fmoc-L-Glu(OtBu)-OH |
| Nα-Protection Strategy | Boc | Boc | Boc | Fmoc |
| Side-Chain Protection | Methyl ester | Benzyl ester | Cyclohexyl ester | tert-Butyl ester |
| Deprotection Conditions | Saponification (mild base) or strong acid (HF) | Hydrogenolysis or strong acid (HF) | Strong acid (HF) | Strong acid (TFA) |
| Orthogonality to Nα-Boc | Partial | Yes | Yes | N/A |
| Key Advantages | Alternative deprotection possible | Well-established, stable | Reduced risk of some side reactions | Milder Nα-deprotection, high purity |
| Potential Disadvantages | Risk of racemization during saponification | Requires strong acid or catalytic transfer hydrogenation | Requires strong acid | Potential for aggregation in long sequences |
Table 1: Comparison of Common Glutamic Acid Derivatives in Peptide Synthesis
The primary advantage of the methyl ester in Boc-L-Glu(OMe)-OH lies in the potential for milder deprotection conditions for the side chain through saponification, which could be beneficial if the final peptide is sensitive to strong acids like hydrogen fluoride (HF). However, the use of basic conditions for deprotection introduces the risk of racemization at the α-carbon.[2] In contrast, the benzyl and cyclohexyl esters are more robustly cleaved with strong acid, which aligns with the final cleavage step in Boc solid-phase peptide synthesis (SPPS).[1]
The current gold standard for SPPS is the Fmoc/tBu strategy, which utilizes Fmoc-Glu(OtBu)-OH. This approach offers the advantage of milder, orthogonal deprotection conditions, generally leading to higher purity and yield of the final peptide.[3]
Applications Beyond Peptide Synthesis
Boc-L-Glu(OMe)-OH also serves as a crucial intermediate in the synthesis of various bioactive compounds. For instance, it is a documented precursor in the synthesis of Isodesmosine Chloride Hydrate, a component of elastin.[4][5] This highlights its utility as a chiral building block in medicinal chemistry and drug development.
Experimental Protocols
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of amino acid addition using the Boc strategy.
-
Resin Swelling: The resin is swollen in a suitable solvent like dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes.
-
Washing: The resin is thoroughly washed with DCM, followed by isopropanol (IPA), and then again with DCM.
-
Neutralization: The resulting N-terminal ammonium salt is neutralized with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Amino Acid Coupling: The Boc-protected amino acid (e.g., Boc-L-Glu(OMe)-OH) is pre-activated with a coupling agent like dicyclohexylcarbodiimide (DCC) and an additive such as 1-hydroxybenzotriazole (HOBt). This activated solution is then added to the resin and agitated for 2-4 hours.
-
Washing: The resin is washed to remove excess reagents and byproducts, making it ready for the next cycle.
Figure 1: General workflow for a single cycle in Boc solid-phase peptide synthesis.
Solution-Phase Peptide Coupling
This protocol describes the coupling of an N-Boc protected amino acid to an amino acid ester in solution.
-
Activation: Dissolve the N-Boc protected amino acid (e.g., Boc-L-Glu(OMe)-OH) and HOBt in an anhydrous solvent like DCM or DMF. Cool the solution to 0°C. Add a solution of a coupling agent, such as DCC, dropwise.
-
Neutralization of Amine Component: If the amine component is a hydrochloride salt, it should be neutralized with a base like N-methylmorpholine (NMM) or DIEA.
-
Coupling: Add the neutralized amine component to the activated carboxylic acid solution. The reaction is typically stirred at 0°C for a few hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction mixture is filtered to remove byproducts like dicyclohexylurea (DCU). The filtrate is then subjected to an aqueous work-up to remove excess reagents. The crude product is purified, typically by column chromatography.
Figure 2: Logical workflow for solution-phase peptide coupling.
Signaling Pathways and Logical Relationships
The choice between different glutamic acid protection strategies is governed by the overall synthetic plan, particularly the desired orthogonality and the sensitivity of the target peptide to the deprotection reagents.
Figure 3: Decision logic for selecting a glutamic acid derivative based on synthetic strategy.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly as a chiral building block and a derivative for peptide synthesis within the Boc strategy. While it offers the potential for alternative side-chain deprotection conditions compared to the more common benzyl and cyclohexyl esters, the risk of racemization during saponification must be carefully considered. For standard solid-phase peptide synthesis, Fmoc-L-Glu(OtBu)-OH remains the preferred choice due to the milder conditions of the Fmoc/tBu strategy. Further research with direct, quantitative comparisons would be beneficial to fully elucidate the performance of Boc-L-Glu(OMe)-OH in relation to other glutamic acid derivatives in various synthetic applications.
References
- 1. The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity and Quality Control of Commercial (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. This guide provides an objective comparison of commercial (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, a key building block in peptide synthesis, with its common alternative, focusing on purity analysis and quality control. The information presented is supported by experimental data and detailed protocols to aid in the selection of high-quality reagents for sensitive applications.
Introduction
This compound, also known as Boc-L-Glu(OMe)-OH, is a widely used derivative of L-glutamic acid in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the methyl ester on the γ-carboxyl group allow for the controlled incorporation of glutamic acid residues into peptide chains. The quality of this reagent directly impacts the yield, purity, and biological activity of the final peptide product. Impurities can lead to the formation of deletion sequences, side-reaction products, and difficult-to-remove contaminants, compromising the integrity of the research or therapeutic agent.
Purity Analysis: A Comparative Look
The purity of commercially available Boc-L-Glu(OMe)-OH can vary between suppliers. A comprehensive analysis of the purity of this compound involves several analytical techniques to assess not only the chemical purity but also the chiral integrity and the presence of residual solvents and other potential impurities.
For comparison, we also present typical purity data for a common alternative used in peptide synthesis, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-tert-butoxy-5-oxopentanoic acid (Fmoc-L-Glu(OtBu)-OH).
Table 1: Comparison of Typical Purity Specifications for Commercial Boc-L-Glu(OMe)-OH and a Common Alternative
| Parameter | Commercial Source A (Boc-L-Glu(OMe)-OH) | Commercial Source B (Boc-L-Glu(OMe)-OH) | Commercial Source C (Fmoc-L-Glu(OtBu)-OH) |
| Purity (by HPLC/NMR) | ≥97% | ≥98.0% (by NMR)[1] | ≥99.0% (by HPLC) |
| Enantiomeric Purity | Not specified | Not specified | ≥99.8% |
| Water Content (K.F.) | Not specified | 0.15%[1] | Not specified |
| Appearance | White to Yellow Solid[2] | White to off-white Solid[1] | White to off-white powder |
Note: Data is based on publicly available information from supplier websites and certificates of analysis. Lot-to-lot variability is expected.
Key Quality Control Experiments and Protocols
To ensure the quality of this compound, several key analytical experiments should be performed. Detailed protocols for these essential tests are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the chemical purity of the compound and detecting any non-volatile impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the compound and identifying any structural impurities.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Predicted chemical shifts for Boc-L-Glu(OMe)-OH in DMSO-d6 are approximately: 8.34 (d, 1H), 6.97 (d, 1H), 4.46 (m, 1H), 4.05 (m, 1H), 3.68 (s, 3H), 3.62 (s, 3H), 2.94 (t, 1H), 2.66 (dd, 2H) ppm.[3]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analysis: Compare the obtained spectra with a reference spectrum or predicted chemical shifts to confirm the structure and identify any impurity signals. The purity can be estimated by comparing the integral of the product peaks to those of impurities.
Chiral Purity by Chiral HPLC
Ensuring the enantiomeric purity is critical, as the presence of the D-enantiomer can have significant consequences in biological systems.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column suitable for amino acid derivatives (e.g., a macrocyclic glycopeptide-based column).
-
Mobile Phase: Typically a mixture of a non-polar organic solvent (e.g., hexane) and a polar organic modifier (e.g., ethanol or isopropanol) with a small amount of an acidic or basic additive to improve peak shape. The exact composition should be optimized for the specific column.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification.
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and relevant biological pathways can provide a clearer understanding of the application and importance of this compound.
As a derivative of glutamic acid, this compound is used to synthesize peptides that can interact with glutamatergic signaling pathways, which are fundamental for excitatory neurotransmission in the central nervous system.
Conclusion
The purity of this compound is a critical factor for the successful synthesis of peptides in research and drug development. While commercial sources generally provide material of acceptable purity, this guide highlights the importance of in-house quality control to verify purity and ensure the absence of detrimental impurities. For applications where the highest purity is required, Fmoc-protected amino acids often offer a higher standard. The provided experimental protocols serve as a valuable resource for researchers to implement a robust quality control program for their amino acid building blocks, ultimately leading to more reliable and reproducible scientific outcomes.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic Acid
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid (CAS No. 45214-91-3) is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.
Immediate Safety and Handling Precautions:
Before beginning any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to institutional safety protocols. While some suppliers do not classify this compound as hazardous, others indicate potential health effects. Therefore, it is best to handle it with care, utilizing appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves before use and dispose of them properly.
-
Body Protection: A laboratory coat is mandatory.
-
-
Engineering Controls: To prevent the inhalation of dust, always work in a well-ventilated area, preferably within a chemical fume hood.
In the event of exposure, flush eyes with water for at least 15 minutes, wash skin with soap and water, and move to fresh air if inhaled. Seek medical attention if symptoms develop.
Disposal Protocol
The primary method for the disposal of this compound is through collection as solid chemical waste. Due to its acidic nature and the presence of the tert-butoxycarbonyl (Boc) protecting group, direct disposal down the drain is not recommended.
Step 1: Waste Collection
-
Container: Use a designated, properly labeled, and sealable waste container for solid chemical waste. The container should be compatible with the chemical.
-
Transfer: Carefully transfer the solid this compound into the waste container. Avoid creating dust. If the compound is in solution, it should be collected in a designated container for non-halogenated organic waste.
-
Labeling: Ensure the waste container is clearly labeled with the full chemical name and any relevant hazard warnings.
Step 2: Storage
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents, pending pickup by a certified hazardous waste disposal service.[1]
Step 3: Professional Disposal
Arrange for the collection of the chemical waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
Spill and Leak Procedures:
In the case of a spill:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Containment: Prevent the further spread of the spill.
-
Cleanup: For solid material, carefully sweep up and shovel the spilled substance into a suitable container for disposal, avoiding dust formation.[2][3] For liquid spills, absorb with an inert material.
-
Decontamination: Clean the spill area thoroughly.
Data Presentation
The following table summarizes key hazard information for this compound, based on available Safety Data Sheets.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Note: Hazard classifications may vary between suppliers. It is advisable to consult the specific SDS for the product in use.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
Essential Safety and Handling Guide for (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound (CAS No. 45214-91-3). Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Precautionary statements for safe handling include P261, P264, P270, P271, and P280.[1][2] In case of exposure, follow the appropriate first aid measures outlined in the operational plan.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that are compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin and Body Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. The specific glove material and thickness should be chosen based on the concentration and quantity of the substance being handled and the duration of the task.
-
Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.[3][4]
-
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[1] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
- Work in a designated area, such as a chemical fume hood, with adequate ventilation.[1]
- Ensure that an eyewash station and safety shower are readily accessible.
- Assemble all necessary equipment and reagents before starting the experiment.
- Do not eat, drink, or smoke in the handling area.[1][4]
2. Handling the Compound:
- Avoid the formation of dust and aerosols.[1]
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
- Avoid contact with skin and eyes.[2]
- Weigh the compound in a contained manner, such as in a fume hood or using a balance with a draft shield.
- When transferring the solid, use appropriate tools (e.g., spatula, scoop) to minimize dust generation.
- If making a solution, add the solid to the solvent slowly to avoid splashing.
3. Storage:
- Keep the container tightly closed in a dry and well-ventilated place.[2]
- Store in a refrigerator, as recommended.[3][4]
4. First Aid Measures:
- If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]
- If on Skin: Wash with plenty of soap and water.[1][2]
- If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Disposal Plan
All waste materials should be handled as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not let the product enter drains.
Visualized Workflow for Safe Handling
Caption: Safe handling workflow from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
